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  • Product: (3-(2,2-Dicyanovinyl)phenyl)boronic acid
  • CAS: 957034-31-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of (3-(2,2-Dicyanovinyl)phenyl)boronic acid

Foreword: The Imperative of Unambiguous Structural Verification In the realms of materials science and medicinal chemistry, (3-(2,2-Dicyanovinyl)phenyl)boronic acid represents a molecule of significant interest. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the realms of materials science and medicinal chemistry, (3-(2,2-Dicyanovinyl)phenyl)boronic acid represents a molecule of significant interest. Its unique architecture, combining the versatile reactivity of a boronic acid with the electron-withdrawing prowess of a dicyanovinyl group, makes it a valuable building block for advanced polymers, fluorescent probes, and pharmacologically active agents. The dicyanovinyl moiety, in particular, is a known fluorophore component, suggesting potential applications in bioimaging and sensing.[1] However, realizing this potential is predicated on an absolute certainty of its molecular structure. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), failed synthetic campaigns, and irreproducible results.

This guide eschews a simple recitation of data. Instead, it presents a holistic, self-validating workflow for the structural elucidation of this compound. We will explore the causality behind each analytical choice, demonstrating how a multi-technique approach provides converging lines of evidence that, together, build an unshakeable confirmation of the molecular identity, from elemental composition to the precise arrangement of every atom.

Part 1: Foundational Analysis - Mass and Composition

The first step in any structural elucidation is to determine the fundamental building blocks: the types and numbers of atoms present. This is achieved by confirming the molecular formula and weight.

Molecular Formula: C₁₀H₇BN₂O₂[2][3][4] Molecular Weight: 197.99 g/mol [2][3][4]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the cornerstone for confirming the elemental composition. Unlike nominal mass spectrometry, it measures the mass-to-charge ratio (m/z) with enough precision (typically <5 ppm) to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a polar, functionalized molecule like this, Electrospray Ionization (ESI) is the ideal technique, as it gently generates gas-phase ions from a solution, minimizing fragmentation and preserving the molecular ion.[5][6]

Expected Outcome: In ESI negative ion mode, the primary species observed will be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 196.05. The high-resolution measurement should match the calculated exact mass for C₁₀H₆BN₂O₂⁻, confirming the elemental formula. The characteristic isotopic pattern of boron (¹⁰B at ~20%, ¹¹B at ~80%) provides a secondary, powerful confirmation of the presence of a single boron atom.

Data Summary: HRMS

Ion Calculated Exact Mass (C₁₀H₆¹¹BN₂O₂⁻) Observed m/z (Typical)

| [M-H]⁻ | 197.0600 | 197.060 ± 0.001 |

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Chromatography (Optional but Recommended): Employ a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to ensure sample purity before MS analysis.[5]

  • MS Conditions (Negative ESI Mode):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Temperature 300-350°C, Flow 10-12 L/min

    • Nebulizer Pressure: 30-40 psi

    • Acquisition Mode: Full scan from m/z 50-500 with a resolution >20,000.

  • Data Analysis: Compare the measured exact mass of the most intense peak with the theoretical mass calculated for the proposed formula. Verify the isotopic distribution pattern for the presence of one boron atom.

Part 2: Functional Group Identification - The Vibrational Fingerprint

With the elemental formula confirmed, the next logical step is to identify the key functional groups. Infrared (IR) spectroscopy is a rapid and definitive method for this purpose, as it probes the characteristic vibrational frequencies of chemical bonds.[7][8]

Infrared (IR) Spectroscopy

Causality: Each functional group (nitrile, boronic acid, alkene, aromatic ring) possesses unique bond vibrational modes (stretching, bending) that absorb IR radiation at specific, predictable frequencies. The resulting spectrum is a "molecular fingerprint" that provides direct evidence for the presence of these groups.

Expected Absorptions:

  • O-H Stretch (Boronic Acid): A prominent, broad absorption band centered around 3300-3500 cm⁻¹ . The breadth is due to intermolecular hydrogen bonding between boronic acid molecules.

  • C-H Stretch (Aromatic/Vinylic): Sharp peaks appearing just above 3000 cm⁻¹ .

  • C≡N Stretch (Nitrile): A very strong, sharp, and unmistakable absorption band around 2225 cm⁻¹ . This is a key diagnostic peak for the dicyanovinyl group.[9]

  • C=C Stretch (Aromatic & Alkene): Multiple sharp bands in the 1600-1650 cm⁻¹ region.

  • B-O Stretch (Boronic Acid): A strong, characteristic band in the 1330-1380 cm⁻¹ region.

Data Summary: Key IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Boronic Acid O-H Stretch 3300 - 3500 Strong, Broad
Nitrile C≡N Stretch ~2225 Strong, Sharp
Aromatic/Alkene C=C Stretch 1600 - 1650 Medium-Strong, Sharp

| Boronic Acid | B-O Stretch | 1330 - 1380 | Strong, Sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands corresponding to the expected functional groups.

Part 3: The Architectural Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the connectivity of the atoms and the substitution pattern of the aromatic ring. A multi-pronged NMR approach (¹H, ¹³C, ¹¹B, and 2D) is essential for an unambiguous assignment.

¹H NMR Spectroscopy

Causality: The chemical shift of each proton is determined by its local electronic environment. Electronegative groups and aromatic rings deshield protons, shifting them downfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, revealing which protons are neighbors.

Expected Spectrum (in DMSO-d₆):

  • Boronic Acid Protons (B(OH)₂): A broad singlet, typically downfield. Its integration should correspond to 2H. This peak will disappear upon addition of a drop of D₂O due to proton exchange.

  • Aromatic Protons (4H): The 1,3-disubstitution pattern will create a complex but predictable set of signals in the ~7.5-8.5 ppm region. We expect to see:

    • A triplet (H5).

    • A doublet of doublets (H6).

    • A doublet of doublets (H4).

    • A singlet-like signal or a narrow triplet for the proton between the two substituents (H2).

  • Vinylic Proton (1H): A sharp singlet, significantly downfield (~8.0-8.5 ppm) due to the strong deshielding effect of the two cyano groups and the aromatic ring.

¹³C NMR Spectroscopy

Causality: Similar to ¹H NMR, the chemical shift of each carbon is dictated by its electronic environment. This allows for the identification of carbons in different functional groups (aromatic, vinylic, nitrile).

Expected Spectrum (in DMSO-d₆):

  • Aromatic Carbons (6C): Six distinct signals in the ~125-140 ppm range. The carbon directly attached to the boron (C3) may be broad or have a lower intensity.[10]

  • Nitrile Carbons (2C): Two signals (or one if magnetically equivalent) in the ~115-120 ppm region.

  • Vinylic Carbons (2C): Two signals. One for the carbon attached to the phenyl ring (~150-160 ppm) and one for the carbon bearing the two nitrile groups (~80-90 ppm).

¹¹B NMR Spectroscopy

Causality: ¹¹B NMR is a highly specific and sensitive technique for probing the boron atom's chemical environment.[11][12] The chemical shift is highly dependent on the hybridization state of the boron.[13]

Expected Spectrum:

  • A single, relatively broad resonance in the +19 to +30 ppm range is characteristic of a trigonal planar, sp²-hybridized boronic acid.[14] This provides unequivocal evidence for the boronic acid moiety. Any significant upfield shift would indicate the formation of a tetrahedral, sp³-hybridized boronate ester or complex.[15][16]

2D NMR Spectroscopy (HSQC & HMBC)

Causality: While 1D NMR suggests the pieces, 2D NMR shows how they are connected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • Vinylic-H to Aromatic-C: A correlation from the vinylic proton to the aromatic carbon it's attached to (C1) and the carbons ortho to it (C2, C6).

  • Aromatic-H to Vinylic-C: Correlations from aromatic protons H2 and H4 to the vinylic carbon.

  • Intra-Ring Correlations: Correlations between aromatic protons and their neighboring carbons, confirming the substitution pattern.

// HMBC Arrows edge [color="#4285F4", style=dashed, arrowhead=vee, penwidth=1.5]; HV -> C1 [constraint=false]; HV -> C2 [constraint=false]; HV -> C6 [constraint=false]; HV -> CV2 [constraint=false];

H2 -> C1 [constraint=false]; H2 -> C3 [constraint=false]; H2 -> C4 [constraint=false]; H2 -> CV1 [constraint=false];

H4 -> C2 [constraint=false]; H4 -> C5 [constraint=false]; H4 -> C6 [constraint=false]; H4 -> B [label="", headport="w", tailport="e", style=invis]; // Placeholder for visual spacing

// Node positioning {rank=same; C6 C5} {rank=same; C1 C4} {rank=same; C2 C3} {rank=same; CV1 B} } Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended to observe exchangeable protons). Use a quartz NMR tube for ¹¹B NMR to avoid background signals from borosilicate glass.[13]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., at 400 or 500 MHz). Perform a D₂O exchange experiment by adding one drop of D₂O to the sample and re-acquiring the spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are expected here).

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. Use a known boron standard (e.g., BF₃·OEt₂) for referencing.

  • 2D NMR Acquisition: Run standard HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the desired 2- and 3-bond correlations.

Part 4: The Integrated Elucidation Workflow

Elucidation_Workflow cluster_mass_spec Mass & Composition cluster_ir Functional Groups cluster_nmr Connectivity & Framework start Proposed Structure: (3-(2,2-Dicyanovinyl)phenyl)boronic acid ms HRMS Analysis start->ms ir FTIR Spectroscopy start->ir formula Confirm C₁₀H₇BN₂O₂ (Exact Mass & Isotope Pattern) ms->formula nmr_1d 1D NMR (¹H, ¹³C, ¹¹B) formula->nmr_1d groups Identify: -OH (broad) -C≡N (sharp) -B-O (strong) ir->groups groups->nmr_1d assignments Assign all H & C signals Confirm C-H framework nmr_1d->assignments nmr_2d 2D NMR (HSQC, HMBC) connectivity Map long-range C-H correlations Confirm connectivity of fragments nmr_2d->connectivity assignments->nmr_2d conclusion Structure Elucidated connectivity->conclusion

Conclusion

The structural elucidation of (3-(2,2-Dicyanovinyl)phenyl)boronic acid is a systematic process of hypothesis and verification. High-resolution mass spectrometry unequivocally establishes the elemental formula C₁₀H₇BN₂O₂. Infrared spectroscopy provides direct, irrefutable evidence for the presence of the key boronic acid, nitrile, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, including the often-overlooked but critical ¹¹B NMR, provides the definitive architectural blueprint, confirming the precise connectivity and substitution pattern. Each piece of data interlocks, creating a self-validating system that culminates in the unambiguous confirmation of the structure. This rigorous, multi-technique approach is the gold standard in chemical research, ensuring the integrity and reproducibility of all subsequent scientific endeavors involving this versatile molecule.

References

  • Valenzuela, F., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Available at: [Link][12][13]

  • ResearchGate. (n.d.). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available at: [Link][14]

  • ResearchGate. (n.d.). Chemical structure of NIR-emitting dicyanovinyl functionalized squaraines. Available at: [Link][1]

  • ACS Publications. (2022). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link][11]

  • RSC Publishing. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link][5]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Available at: [17]

  • ScienceDirect. (n.d.). Quantum chemical study of infrared and Raman spectra of dicyanodiacetylene. Available at: [Link][9]

  • SDSU Chemistry. (n.d.). ¹¹B NMR Chemical Shifts. Available at: [Link][15]

  • ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link][7]

  • MDPI. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link][16]

  • NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Available at: [Link]

  • MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers. Available at: [Link][8]

  • PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]

  • SciRP.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link][6]

  • MDPI. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2023). CHAPTER 2: ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron Chemistry for a Sustainable Future. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available at: [Link]

  • MDPI. (2019). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Materials. Available at: [Link]

  • RSC Publishing. (1976). X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link][10]

  • RSC Publishing. (2016). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Carbohydrate Sensors Using Boronic Acids: Application Notes and Protocols

Introduction: The Power of Boronic Acids in Carbohydrate Recognition Carbohydrates are fundamental to a vast array of biological processes, from cellular communication and energy metabolism to pathogenesis.[1] Their dete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Boronic Acids in Carbohydrate Recognition

Carbohydrates are fundamental to a vast array of biological processes, from cellular communication and energy metabolism to pathogenesis.[1] Their detection and quantification are therefore of paramount importance in biomedical research, clinical diagnostics, and drug development. Boronic acids have emerged as a uniquely powerful tool for carbohydrate recognition due to their ability to form reversible covalent bonds with the cis-diol moieties present in sugars.[2] This interaction is the cornerstone of a versatile and robust class of synthetic sensors capable of detecting carbohydrates with high specificity and sensitivity.

This guide provides a comprehensive overview of the design, synthesis, and application of boronic acid-based carbohydrate sensors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology in their work. We will delve into the fundamental principles of boronic acid-carbohydrate interactions and provide detailed, field-proven protocols for the synthesis and characterization of fluorescent, colorimetric, and electrochemical sensors.

I. Fundamental Principles of Boronic Acid-Carbohydrate Interactions

The sensing mechanism of boronic acid-based sensors relies on the reversible formation of a cyclic boronate ester with a 1,2- or 1,3-diol of a carbohydrate.[2] This reaction is highly dependent on the pH of the medium, the pKa of the boronic acid, and the structure of the carbohydrate.

A critical aspect of sensor design is modulating the pKa of the boronic acid to ensure efficient binding at physiological pH. Arylboronic acids, the most common type used in sensor construction, typically have a pKa around 9. The binding affinity can be significantly enhanced by introducing an adjacent amine group, which forms an intramolecular B-N dative bond, lowering the pKa and favoring the tetrahedral boronate state required for diol binding.[1]

Boronic_Acid_Interaction Arylboronic Acid (Trigonal) Arylboronic Acid (Trigonal) Tetrahedral Boronate Ester Tetrahedral Boronate Ester Arylboronic Acid (Trigonal)->Tetrahedral Boronate Ester + cis-diol - 2H2O Carbohydrate (cis-diol) Carbohydrate (cis-diol) Carbohydrate (cis-diol)->Tetrahedral Boronate Ester Reversible Covalent Bonding

Caption: Reversible covalent interaction between a boronic acid and a carbohydrate.

II. Design and Synthesis of Boronic Acid Precursors

The journey to a functional carbohydrate sensor begins with the synthesis of the boronic acid recognition element. Arylboronic acids are versatile starting materials that can be functionalized with various signaling moieties.

A. Synthesis of 3-Aminophenylboronic Acid (APBA)

3-Aminophenylboronic acid is a key precursor for many sensors due to the strategic placement of the amino group, which can be used for further functionalization. A common synthetic route involves the reduction of 3-nitrophenylboronic acid.

Protocol 1: Synthesis of 3-Aminophenylboronic Acid

  • Reaction: Reduction of 3-Nitrophenylboronic Acid

  • Materials:

    • 3-Nitrophenylboronic acid

    • Palladium on carbon (10 wt%)

    • Hydrazine monohydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve 3-nitrophenylboronic acid in ethanol in a round-bottom flask.

    • Carefully add 10% palladium on carbon to the solution.

    • Add hydrazine monohydrate dropwise to the stirred suspension at room temperature.

    • After the addition is complete, reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with HCl.

    • Wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Basify the aqueous layer with NaOH to precipitate the 3-aminophenylboronic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Suzuki-Miyaura Coupling for Arylboronic Acid Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of a wide variety of arylboronic acids with diverse functionalities.[3][4][5] This reaction involves the coupling of an aryl halide with a diboron ester in the presence of a palladium catalyst.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Borylation

  • Reaction: Palladium-catalyzed cross-coupling of an aryl halide with a diboron ester.

  • Materials:

    • Aryl halide (bromide or iodide)

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • Solvent (e.g., 1,4-dioxane or DMSO)

  • Procedure:

    • In a Schlenk flask, combine the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of silica gel, washing with the organic solvent.

    • Remove the solvent under reduced pressure.

    • The resulting boronate ester can often be used directly or hydrolyzed to the corresponding boronic acid by treatment with an acid.

  • Characterization: The product can be characterized by ¹H NMR, ¹¹B NMR, and mass spectrometry.

III. Synthesis of Fluorescent Carbohydrate Sensors

Fluorescent sensors offer high sensitivity and are widely used for carbohydrate detection.[6] The general design involves covalently linking a boronic acid recognition unit to a fluorophore. Carbohydrate binding modulates the fluorescence properties of the dye, leading to a detectable signal.

A. Anthracene-Based Bis-Boronic Acid Sensor for Glucose

Anthracene is a common fluorophore used in sensor design. Bis-boronic acid sensors often exhibit enhanced selectivity for glucose over other monosaccharides.

Fluorescent_Sensor_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Application Start Start Functionalize Fluorophore Functionalize Fluorophore Start->Functionalize Fluorophore Couple Boronic Acid Couple Boronic Acid Functionalize Fluorophore->Couple Boronic Acid Purify Sensor Purify Sensor Couple Boronic Acid->Purify Sensor Spectroscopic Analysis Spectroscopic Analysis Purify Sensor->Spectroscopic Analysis Binding Studies Binding Studies Spectroscopic Analysis->Binding Studies Real Sample Analysis Real Sample Analysis Binding Studies->Real Sample Analysis

Caption: General workflow for the development of a fluorescent boronic acid sensor.

Protocol 3: Synthesis of an Anthracene-Based Bis-Boronic Acid Sensor

This protocol is adapted from the work of multiple research groups who have developed similar sensors.

  • Reaction: Multi-step synthesis involving the functionalization of an anthracene core followed by coupling with a boronic acid precursor.

  • Materials:

    • 9,10-Bis(chloromethyl)anthracene

    • 3-Aminophenylboronic acid pinacol ester

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Step 1: Diamine-functionalized Anthracene. Dissolve 9,10-bis(chloromethyl)anthracene and an excess of a suitable diamine linker (e.g., N,N'-dimethylethylenediamine) in DMF. Add DIPEA and stir the reaction at room temperature for 24 hours. Purify the product by column chromatography.

    • Step 2: Coupling with Boronic Acid. Dissolve the diamine-functionalized anthracene and 3-aminophenylboronic acid pinacol ester in DMF. Add a coupling agent such as HATU and DIPEA. Stir at room temperature for 12 hours.

    • Step 3: Deprotection. The pinacol protecting group on the boronic acid is removed by stirring the compound in a mixture of TFA and DCM.

    • Purification: The final product is purified by preparative HPLC.

  • Characterization: The final sensor is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its photophysical properties (absorption and emission spectra) are determined.

B. Characterization and Application

Protocol 4: Fluorescence Titration to Determine Binding Affinity

  • Procedure:

    • Prepare a stock solution of the fluorescent sensor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of carbohydrate solutions of varying concentrations in the same buffer.

    • In a cuvette, mix a fixed concentration of the sensor with increasing concentrations of the carbohydrate.[1]

    • After a short incubation period to allow for equilibration, record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity as a function of carbohydrate concentration.

    • The binding constant (Ka) can be determined by fitting the data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).

Protocol 5: Determination of the Limit of Detection (LOD)

The limit of detection is a critical parameter for evaluating sensor performance. It is typically calculated as three times the standard deviation of the blank signal divided by the slope of the calibration curve in the low concentration range.[7][8][9]

IV. Synthesis of Colorimetric Carbohydrate Sensors

Colorimetric sensors provide a visual readout, which is advantageous for rapid and simple detection without the need for sophisticated instrumentation.

A. Alizarin Red S Displacement Assay

A popular method for colorimetric carbohydrate sensing is the indicator displacement assay. Alizarin Red S (ARS) is a dye that changes color upon binding to a boronic acid. In the presence of a carbohydrate, the sugar displaces the dye, leading to a color change that can be quantified.[10][11][12]

Protocol 6: Alizarin Red S Displacement Assay for Fructose Detection

  • Procedure:

    • Prepare a stock solution of a suitable boronic acid (e.g., 3-aminophenylboronic acid) and Alizarin Red S in a buffer (e.g., PBS, pH 7.4).

    • In a microplate well or cuvette, mix the boronic acid and ARS to form the colored complex.

    • Add varying concentrations of fructose to the complex.

    • After a brief incubation, measure the absorbance spectrum using a spectrophotometer.

    • The change in absorbance at a specific wavelength is proportional to the fructose concentration.

V. Synthesis of Electrochemical Carbohydrate Sensors

Electrochemical sensors offer high sensitivity, rapid response times, and the potential for miniaturization and continuous monitoring.[13]

A. Fabrication of a Boronic Acid-Modified Electrode

The sensor is typically constructed by modifying an electrode surface with a boronic acid derivative. The binding of glucose to the boronic acid alters the electrochemical properties of the electrode, which can be measured using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS).[14][15]

Protocol 7: Fabrication of a Bis-Boronic Acid Modified Gold Electrode

  • Procedure:

    • Electrode Cleaning: Thoroughly clean a gold electrode by polishing with alumina slurry followed by sonication in water and ethanol.

    • Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold electrode in a solution of a thiol-derivatized bis-boronic acid in a suitable solvent (e.g., ethanol) for 24-48 hours to allow for the formation of a self-assembled monolayer.

    • Rinsing: Rinse the modified electrode thoroughly with the solvent and then with water to remove any non-specifically bound molecules.

B. Electrochemical Detection of Glucose

Protocol 8: Cyclic Voltammetry for Glucose Detection

  • Procedure:

    • Place the boronic acid-modified electrode in an electrochemical cell containing a buffer solution (e.g., PBS, pH 7.4) and a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

    • Record the cyclic voltammogram in the absence of glucose.

    • Add aliquots of a glucose stock solution to the electrochemical cell and record the CV after each addition.

    • The binding of glucose to the boronic acid layer will hinder the electron transfer of the redox probe to the electrode surface, resulting in a decrease in the peak currents.

    • Plot the change in peak current against the glucose concentration to obtain a calibration curve.

VI. Data Presentation and Analysis

For a comprehensive evaluation and comparison of different carbohydrate sensors, it is essential to present the key performance metrics in a clear and organized manner.

Table 1: Comparison of Representative Boronic Acid-Based Glucose Sensors

Sensor TypeRecognition MoietySignaling MechanismLinear RangeLimit of Detection (LOD)Reference
Fluorescent Anthracene-bis(boronic acid)Fluorescence Enhancement0.003 - 3.0 mM0.8 µM[1]
Fluorescent Boronic acid-functionalized Carbon DotsFluorescence Quenching9 - 900 µMNot Specified[16]
Colorimetric Phenylboronic acid / Alizarin Red SDye Displacement0.1 - 9.8 mM64 µM[17]
Electrochemical Bis-boronic acid on Gold ElectrodeChange in Redox Current40 - 500 mg/dL31.2 mg/dL (CV)[15]

VII. Conclusion and Future Perspectives

Boronic acid-based sensors represent a mature yet continually evolving field with significant potential for further innovation. Future research will likely focus on the development of sensors with enhanced selectivity for specific carbohydrates, improved performance in complex biological media, and integration into continuous monitoring devices and in vivo imaging applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate novel boronic acid-based carbohydrate sensors for a wide range of applications in science and medicine.

VIII. References

  • Dual-analyte electrochemical sensor for fructose and alizarin red S specifically sensitive detection based on indicator displacement assay. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Craig, S. G., et al. (2012). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Bioorganic Chemistry, 40, 137-142. [Link]

  • Wang, H. C., et al. (2013). A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. Analyst, 138(23), 7146-7151. [Link]

  • Kaufman, D. R., et al. (2011). Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future. Journal of Diabetes Science and Technology, 5(4), 784-794. [Link]

  • Yang, W., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. RSC Advances, 7(68), 43054-43062. [Link]

  • Synthetic method of 3-aminophenylboronic acid. (2019). Google Patents. Retrieved January 26, 2026, from

  • Li, Z., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Gamsey, S., et al. (2006). Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels: Linker Effects and Extension to Fiber Optics. Langmuir, 22(22), 9067-9074. [Link]

  • Gimeno, M. C., & Laguna, A. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 60. [Link]

  • Fluorescence assays: limit of detection. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Lee, J. H., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Chemosensors, 11(2), 113. [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (2022). ACS Omega, 7(4), 3465-3475. [Link]

  • Brown, H. A., & Koropatkin, N. M. (2023). Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. Methods in Molecular Biology, 2657, 129-140. [Link]

  • Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18055-18063. [Link]

  • In solution Assays: Isothermal Titration Calorimetry. (n.d.). Glycopedia. Retrieved January 26, 2026, from [Link]

  • Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels: Linker Effects and Extension to Fiber Optics. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29661-29681. [Link]

  • Egawa, Y., et al. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Materials, 7(2), 1201-1220. [Link]

  • LOD in Fluorescence. (n.d.). Wasatch Photonics. Retrieved January 26, 2026, from [Link]

  • A simple linear sweep voltammetric method for the detection of glucose using an Ag–Au/MWCNT nanocomposite-modified glassy carbon electrode. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. (2022). PMC. Retrieved January 26, 2026, from [Link]

  • Isothermal titration calorimetry. (2022). Nature Protocols, 17(10), 2176-2194. [Link]

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. (2022). RSC Advances, 12(5), 2901-2911. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (2019). Molecules, 24(6), 1123. [Link]

  • Williams, G. T., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(5), 1508-1528. [Link]

  • Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. (2011). RSC Advances, 1(8), 1475-1481. [Link]

  • A Brief Description of Cyclic Voltammetry Transducer-Based Non-Enzymatic Glucose Biosensor Using Synthesized Graphene Electrodes. (2018). Sensors, 18(4), 1090. [Link]

  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. (2009). Organic Letters, 11(16), 3546-3549. [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). Pharmaceutics, 11(3), 131. [Link]

  • Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. (2014). Analytical Chemistry, 86(15), 7389-7393. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Alizarin Red S (ARS) displacement assay in PBS (pH 7.4). (A) ARS... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein. (2005). Journal of Diabetes Science and Technology, 2(6), 1002-1013. [Link]

Sources

Application

Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)

Introduction: The Dawn of a Luminous Era Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology. Unlike conventional LEDs that rely on inorganic semiconductors, OLEDs utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of a Luminous Era

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology. Unlike conventional LEDs that rely on inorganic semiconductors, OLEDs utilize organic compounds that emit light in response to an electric current.[1] This fundamental difference allows for the creation of displays and lighting panels that are not only thinner, lighter, and more energy-efficient but also possess unprecedented form factors, including flexibility and transparency.[2][3] From vibrant smartphone screens and immersive television displays to innovative architectural lighting, OLEDs are illuminating the future of electronics.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of OLED technology, from fundamental principles to state-of-the-art fabrication and characterization protocols. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, we aim to empower the scientific community to harness the full potential of this remarkable technology.

Fundamental Principles of OLED Operation

At its core, an OLED is a solid-state device comprising a series of thin organic layers sandwiched between two electrodes, at least one of which is transparent.[1][4] The basic operation involves the injection of charge carriers—holes from the anode and electrons from the cathode—into the organic layers when a voltage is applied.[4][5] These carriers migrate towards each other and recombine within an emissive layer to form excited states called excitons. The subsequent radiative decay of these excitons results in the emission of light, a phenomenon known as electroluminescence.[4][6]

The color of the emitted light is determined by the molecular structure of the organic material in the emissive layer.[6] This allows for a high degree of tunability, enabling the creation of a wide spectrum of colors. The overall efficiency and performance of an OLED are dictated by the intricate interplay of charge injection, transport, and recombination processes within the device.[7]

Device Architecture and Materials Science

The performance of an OLED is critically dependent on its architecture and the properties of the organic materials employed. A typical multilayer OLED structure is designed to optimize charge injection, transport, and recombination, thereby maximizing light output and operational stability.[5]

A standard OLED stack consists of the following layers, each serving a specific function:

  • Substrate: The foundation of the device, which can be rigid (glass) or flexible (plastic or metal foil).[4]

  • Anode: A transparent conductor, typically Indium Tin Oxide (ITO), that injects holes into the organic layers.[4][8]

  • Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.[4][5]

  • Hole Transport Layer (HTL): Transports holes towards the emissive layer.[4][5]

  • Emissive Layer (EML): The heart of the OLED, where electrons and holes recombine to generate light.[5]

  • Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.[5]

  • Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

  • Cathode: A low work-function metal, such as aluminum or silver, that injects electrons.[8]

The choice of organic materials for each layer is crucial. These materials are broadly classified into small molecules and polymers.[1] Small molecules are typically deposited via vacuum thermal evaporation, while polymers can be solution-processed, offering the potential for low-cost, large-area fabrication.[5][6]

Key Material Properties and Their Impact:
Material PropertyDesired CharacteristicImpact on Device Performance
Highest Occupied Molecular Orbital (HOMO) Aligned with the work function of the anode and HOMO of the adjacent layer.Efficient hole injection and transport.
Lowest Unoccupied Molecular Orbital (LUMO) Aligned with the work function of the cathode and LUMO of the adjacent layer.Efficient electron injection and transport.
Charge Carrier Mobility High and balanced for both electrons and holes.Reduced operating voltage and improved efficiency.
Photoluminescence Quantum Yield (PLQY) High (>90%).High internal quantum efficiency of light emission.
Thermal Stability High glass transition temperature (Tg).Longer operational lifetime and stability.
Film Morphology Amorphous and uniform thin films.Prevention of short circuits and uniform emission.

Below is a diagram illustrating the typical multilayer architecture of an OLED and the corresponding energy levels of the materials.

OLED_Structure_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (e.g., Al) EIL EIL ETL ETL EML EML HTL HTL HIL HIL Anode Anode (ITO) Substrate Substrate (Glass/Plastic) L_Cathode Cathode Work Function L_EIL_LUMO EIL LUMO L_Cathode->L_EIL_LUMO L_Cathode->L_EIL_LUMO e⁻ L_ETL_LUMO ETL LUMO L_EIL_LUMO->L_ETL_LUMO L_EIL_HOMO EIL HOMO L_EML_LUMO EML LUMO L_ETL_LUMO->L_EML_LUMO L_ETL_HOMO ETL HOMO L_ETL_HOMO->L_EIL_HOMO L_HTL_LUMO HTL LUMO L_EML_LUMO->L_HTL_LUMO L_EML_HOMO EML HOMO L_EML_HOMO->L_ETL_HOMO L_HIL_LUMO HIL LUMO L_HTL_LUMO->L_HIL_LUMO L_HTL_HOMO HTL HOMO L_HTL_HOMO->L_EML_HOMO L_Anode Anode Work Function L_HIL_HOMO HIL HOMO L_HIL_HOMO->L_HTL_HOMO L_Anode->L_HIL_HOMO L_Anode->L_HIL_HOMO h⁺ OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Device Finalization Cleaning Substrate Cleaning (Sonication) Plasma Plasma/UV-Ozone Treatment Cleaning->Plasma Spin_HIL_HTL Spin Coat HIL/HTL Plasma->Spin_HIL_HTL Anneal1 Anneal Spin_HIL_HTL->Anneal1 Spin_EML Spin Coat EML Anneal1->Spin_EML Anneal2 Anneal Spin_EML->Anneal2 Evaporation Cathode Evaporation (Vacuum) Anneal2->Evaporation Encapsulation Encapsulation Evaporation->Encapsulation

Caption: Solution-based OLED fabrication workflow.

OLED Characterization Protocols

Characterizing the performance of a fabricated OLED involves a series of optical and electrical measurements. [7] Required Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere (for external quantum efficiency measurements)

  • Probe station

3.2.1 Current-Voltage-Luminance (J-V-L) Characteristics:

  • Objective: To determine the turn-on voltage, current density, luminance, and power efficiency of the device.

  • Procedure:

    • Place the OLED device on the probe station.

    • Connect the SMU to the anode and cathode of the device.

    • Position the photometer or the fiber optic of the spectroradiometer in front of the device's active area.

    • Apply a voltage sweep using the SMU and simultaneously measure the current and the luminance.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

3.2.2 Electroluminescence (EL) Spectrum:

  • Objective: To determine the emission color and spectral purity of the OLED.

  • Procedure:

    • Apply a constant voltage or current to the device to achieve a stable light output.

    • Measure the emitted light spectrum using a spectroradiometer.

    • The resulting plot of intensity versus wavelength is the EL spectrum. [9] 3.2.3 External Quantum Efficiency (EQE):

  • Objective: To quantify the efficiency of converting injected electrons into emitted photons.

  • Procedure:

    • Place the OLED inside an integrating sphere.

    • Apply a known current to the device and measure the total light output (in photons per second) using a calibrated photodetector.

    • Calculate the EQE as the ratio of the number of photons emitted to the number of electrons injected.

Challenges and Future Directions

Despite significant advancements, several challenges remain in OLED technology. High manufacturing costs, particularly for large-area displays, are a major hurdle. [10][11]The limited lifetime of blue-emitting materials continues to be a concern for display and lighting applications. [10]Furthermore, manufacturing defects can significantly impact production yields. [10] The future of OLED technology is bright, with ongoing research focused on several exciting areas: [12]

  • Flexible and Rollable Displays: The inherent flexibility of OLEDs is paving the way for novel form factors in consumer electronics. [2]* Transparent Displays: Transparent OLEDs have the potential to be integrated into windows and augmented reality systems. [7]* Solution-Processable Materials: The development of high-performance, solution-processable materials aims to reduce manufacturing costs through techniques like inkjet printing. [3][13]* Improved Emitter Technologies: Research into new emitter materials, such as those based on Thermally Activated Delayed Fluorescence (TADF), promises to enhance the efficiency and lifetime of OLEDs. [10] The following diagram outlines the key challenges and future directions in OLED technology.

OLED_Challenges_Future cluster_challenges Current Challenges cluster_future Future Directions Cost High Manufacturing Cost Solution Solution Processing Cost->Solution Lifetime Limited Blue Emitter Lifetime Emitters Advanced Emitters (TADF) Lifetime->Emitters Defects Manufacturing Defects Defects->Solution Flexible Flexible & Rollable Displays Transparent Transparent Displays Flexible->Transparent

Caption: Key challenges and future directions in OLED technology.

Conclusion

OLED technology has already revolutionized the display industry and holds immense promise for the future of lighting and flexible electronics. A thorough understanding of the fundamental principles, materials science, and fabrication processes is essential for researchers and scientists working in this field. The protocols and insights provided in this guide are intended to serve as a valuable resource for advancing the science and application of organic light-emitting diodes. As research continues to address the existing challenges, we can expect to see even more innovative and transformative applications of OLEDs in the years to come. The market for OLED technology is projected to experience significant growth, driven by continuous innovation and expanding applications in various industries. [10]

References

  • OLED - Wikipedia. [Link]

  • The Future of Display Technology: Innovations in OLED Manufacturing - SmarterGlass. [Link]

  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry - HORIBA. [Link]

  • Overcoming Challenges in OLED Technology for Lighting Solutions - MDPI. [Link]

  • Future of OLEDs - NOVALED | Creating the OLED Revolution. [Link]

  • OLED Lighting Products: Capabilities, Challenges, Potential - Department of Energy. [Link]

  • Characterizing OLED Display Materials - Scientific Computing International. [Link]

  • Manufacturing Process of OLED | OLED | Canon Tokki Corporation. [Link]

  • Device Architecture and Materials for Organic Light-Emitting Devices. [Link]

  • The future is bright for OLED technology - Research and innovation - European Union. [Link]

  • OLED Display Technology: Advantages, Applications, and the Future - Riverdi. [Link]

  • Manufacturing of OLEDs – challenges and solutions ... - eeNews Europe. [Link]

  • (PDF) Characteristics Study of OLED Materials - ResearchGate. [Link]

  • Manufacturing Process and Key Technologies of OLED - - DisplayMan. [Link]

  • How are OLEDs Made? - Avantama AG. [Link]

  • Advantages & Disadvantages of OLED Technology - Avantama AG. [Link]

  • The characterization of an HDR OLED display - IS&T | Library. [Link]

  • How to evaluate the performance of OLED? - Tailor Pixels. [Link]

  • (PDF) RECENT ADVANCES IN ORGANIC LIGHT EMITTING DIODES (OLEDS). [Link]

  • How Are OLEDs Made? - Chemistry For Everyone - YouTube. [Link]

  • Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation. [Link]

Sources

Method

Application Note: A Detailed Protocol for Protein Labeling with Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Boronic acids have emerged as versatile tools in chemical biology and drug development, primarily due to their unique ability to form reversible co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids have emerged as versatile tools in chemical biology and drug development, primarily due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1][2][3] This property makes them exceptionally suited for the targeted labeling of glycoproteins, which are central to numerous physiological and pathological processes.[4] Furthermore, boronic acid derivatives functionalized with reactive moieties can be used to label proteins on their amino acid backbones, creating powerful bioconjugates for a range of applications. This guide provides a comprehensive overview of the principles and detailed protocols for two primary methods of protein labeling using boronic acid derivatives: the direct covalent labeling of protein amine residues and the affinity-based labeling of glycoproteins.

Introduction: The Chemistry of Boronic Acid Bioconjugation

Boronic acids (R-B(OH)₂) act as Lewis acids, enabling them to interact with Lewis bases like the hydroxyl groups found in saccharides.[3] The key to their utility in protein labeling is the formation of stable, cyclic boronate esters with diols present on the carbohydrate moieties of glycoproteins.[5][6] This interaction is pH-dependent; the bond is typically formed under neutral to slightly alkaline conditions (pH 7.4-8.5) and can be reversed by lowering the pH, which facilitates the purification and analysis of labeled proteins.[7][8]

Beyond targeting native glycoproteins, a more universal approach involves conjugating a boronic acid derivative to the protein itself. This is commonly achieved by targeting primary amines on lysine residues and the N-terminus. By equipping a protein with boronic acid moieties, it can be transformed into a synthetic lectin, capable of binding to cell surface glycans for applications in targeted drug delivery and cellular imaging.[5][9] This guide details the protocols for both creating these "boronated" proteins and for capturing glycoproteins from complex mixtures.

Method 1: Covalent Labeling of Proteins with Amine-Reactive Boronic Acid Derivatives

This protocol describes the labeling of a protein, using Bovine Serum Albumin (BSA) as an example, with an N-Hydroxysuccinimide (NHS)-activated boronic acid derivative. This method targets primary amines (lysine residues and the N-terminus) to form stable amide bonds.

Causality and Experimental Rationale

The choice of an NHS-ester derivative provides high reactivity and specificity towards primary amines under mild conditions. The reaction is performed at a pH of 7.2-8.0, which is a compromise: it's high enough to ensure that a significant fraction of the lysine side chains are deprotonated and nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.[10] Purification via size-exclusion chromatography is crucial to remove unreacted boronic acid derivatives and byproducts, which could interfere with downstream applications and analysis.[4][11]

Workflow Overview

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis P_Prep Prepare Protein Solution (BSA) React Conjugation Reaction (Protein + BA-NHS) P_Prep->React B_Prep Prepare Boronic Acid-NHS Ester Solution B_Prep->React Purify Purify Conjugate (Size-Exclusion Chromatography) React->Purify Analyze Characterize Conjugate (MALDI-TOF MS, SDS-PAGE) Purify->Analyze G cluster_prep Preparation cluster_bind Binding cluster_elute Elution cluster_analyze Analysis P_Prep Prepare Sample and Column Equilibrate Equilibrate PBA Resin P_Prep->Equilibrate Load Load Sample onto Column Equilibrate->Load Incubate Incubate Sample with Resin Load->Incubate Wash Wash to Remove Non-bound Proteins Incubate->Wash Elute Elute Bound Glycoproteins Wash->Elute Analyze Analyze Enriched Fractions (SDS-PAGE, Western Blot) Elute->Analyze

Caption: Workflow for the affinity enrichment of glycoproteins using a PBA resin.

Materials and Reagents
  • Resin: Phenylboronic Acid (PBA) Agarose Resin

  • Sample: Human serum or other complex protein mixture

  • Buffers:

    • Binding/Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.5. [8] * Elution Buffer: 100 mM Tris in Binding/Wash Buffer OR 0.1 M Sorbitol in an acidic buffer (e.g., 0.1 M Acetate, pH 5.0).

  • Equipment: Gravity-flow chromatography column.

Step-by-Step Protocol
  • Column Preparation:

    • Pack a gravity-flow column with 1 mL of the PBA agarose resin slurry. Allow the storage buffer to drain.

  • Resin Equilibration:

    • Equilibrate the resin by washing the column with 5-10 column volumes of the Binding/Wash Buffer. [8]

  • Sample Preparation and Loading:

    • Dilute the serum sample (e.g., 50-100 µL) into 2.5 mL of Binding/Wash Buffer. [5][8] * Apply the diluted sample to the equilibrated column.

  • Binding:

    • Seal the column outlet and incubate the sample with the resin for 20-30 minutes at room temperature with gentle mixing (e.g., on a shaker) to maximize binding. [5]

  • Washing:

    • Unseal the column and collect the flow-through fraction (this contains non-glycosylated proteins).

    • Wash the column with at least 4-5 column volumes of Binding/Wash Buffer to remove all non-specifically bound proteins. [5]Collect the wash fractions.

    • Self-Validation Check: The protein concentration (A280) of the final wash fractions should be near baseline, indicating that non-specific proteins have been removed.

  • Elution:

    • Apply the Elution Buffer to the column.

    • Elute the bound glycoproteins, collecting 5-10 separate 1 mL fractions. [5]

Characterization and Validation
  • Protein Quantification: Determine the protein concentration of the eluted fractions using a Bradford assay or by measuring absorbance at 280 nm.

  • SDS-PAGE and Western Blot:

    • Analyze the initial sample, flow-through, wash, and eluted fractions by SDS-PAGE to visualize the enrichment.

    • The eluted fractions should show distinct bands corresponding to glycoproteins, which may be faint or absent in the flow-through. A Western blot using an antibody against a known glycoprotein (e.g., Transferrin) can confirm successful enrichment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency (Method 1) Interfering substances in protein buffer (e.g., Tris, glycine, azide). [12]Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before labeling.
Hydrolyzed NHS-ester reagent.Prepare the NHS-ester solution immediately before use. Store the solid reagent under desiccated conditions. [10]
Insufficient number of accessible primary amines on the protein.Check the protein sequence for lysine content. Consider alternative labeling chemistries targeting other residues (e.g., maleimides for cysteines).
Protein Precipitation during Reaction Over-modification of the protein, leading to changes in solubility. [7]Reduce the molar excess of the labeling reagent. Optimize the reaction time and temperature.
Reaction pH is close to the protein's isoelectric point (pI).Adjust the reaction pH to be at least one unit away from the pI. [7]
Poor Glycoprotein Binding (Method 2) Incorrect pH of Binding Buffer.Ensure the Binding/Wash Buffer pH is between 8.0 and 9.0 for optimal boronate ester formation. [8]
Insufficient incubation time.Increase the incubation time of the sample with the resin to allow the binding reaction to reach equilibrium.
High Non-Specific Binding (Method 2) Inadequate washing.Increase the number of column washes with the Binding/Wash Buffer.
Hydrophobic or ionic interactions with the resin.Ensure the salt concentration in the Binding/Wash Buffer is adequate (0.5 M NaCl is typical). [8][9]

References

  • Xiao, G. G., Garg, M., Lim, S., Wong, D., Go, V. L., & Lee, W. N. (2008). Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum. Journal of Applied Physiology, 104(3), 828–836. [Link]

  • Takara Bio. (2009). Glycoprotein Enrichment Resin User Manual. [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Molecular recognition with boronic acids—applications in chemical biology. Accounts of chemical research, 46(2), 312-326. [Link]

  • Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. ACS Central Science, 2(6), 381–387. [Link]

  • Liu, Z., & He, H. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2169–2178. [Link]

  • Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells - Supporting Information. ACS Central Science. [Link]

  • Li, M., & Liu, Z. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(10), 849. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Sun, S., & Yan, B. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13657–13672. [Link]

  • Creative Biolabs. (n.d.). Glycoprotein Enrichment Kit (Phenyl Boronic Acid). [Link]

  • Whited, J., Rama, C. K., & Su, Y. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14167–14173. [Link]

  • Xu, Y., Zhang, L., & Lu, H. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology, 951, 45–55. [Link]

  • Liu, Z., & He, H. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2169–2178. [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. [Link]

  • Biotech Support Group. (n.d.). NuGel™ Glycoprotein Enrichment PBA Kit. [Link]

  • Hossain, M., & Wickramasinghe, S. R. (2023). Proof of concept: Pull down assay using bovine serum albumin and an immunomodulator small molecule. Heliyon, 9(11), e21550. [Link]

  • Liu, X. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry, 24(8), 1104-1110. [Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Signor, L., & Boeri Erba, E. (2023). Sequencing intact membrane proteins using MALDI mass spectrometry. Frontiers in Molecular Biosciences, 10, 1215886. [Link]

  • Netti, F., & Cennamo, M. (2016). Bovine Serum Albumin Bioconjugation with FITC. World Journal of Chemical Education, 4(4), 83-86. [Link]

  • Clontech. (2008). Glycoprotein Enrichment and Detection. Clontechniques. [Link]

  • Xiao, G. G., et al. (2008). Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum. Journal of Applied Physiology. [Link]

  • Vitro Scient. (n.d.). Bovine Serum Albumin 22% / Bovine Serum Albumin 30%. [Link]

  • Al-Hilaly, Y. K., & Serpell, L. C. (2019). The Use of Size Exclusion Chromatography to Monitor Protein Self-Assembly. Methods and Protocols, 2(3), 64. [Link]

  • Chen, Y. J., & Lee, Y. C. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Journal of the American Society for Mass Spectrometry, 28(5), 960–967. [Link]

  • Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots. [Link]

Sources

Application

Application Notes and Protocols for the Development of Fluorescent Assays for Reactive Oxygen Species (ROS)

Introduction: The Double-Edged Sword of Cellular Respiration Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Cellular Respiration

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[1][2] While often viewed as merely damaging byproducts of aerobic metabolism, ROS at low to moderate concentrations are crucial players in a multitude of physiological processes.[1] They act as secondary messengers in cellular signaling pathways, contributing to cellular proliferation, differentiation, and apoptosis.[3] However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases including cancer, neurodegenerative disorders, and cardiovascular disease.[2][3] This dual role of ROS necessitates the development of sensitive and specific assays to accurately quantify their production in biological systems, providing invaluable insights for both basic research and drug development.

Fluorescence-based assays have emerged as a powerful tool for the detection and imaging of ROS due to their high sensitivity, and spatial and temporal resolution.[1][3] These assays utilize fluorescent probes that, upon reaction with specific ROS, exhibit a change in their fluorescent properties, allowing for the visualization and quantification of ROS production in real-time. This guide provides a comprehensive overview of the principles and methodologies for developing robust and reliable fluorescent assays for ROS detection.

Pillar 1: Selecting the Right Tool for the Job - A Guide to Fluorescent ROS Probes

The success of any fluorescent ROS assay hinges on the appropriate selection of a fluorescent probe. A plethora of probes are available, each with its own mechanism of action, specificity for different ROS, and experimental considerations.[2] Broadly, these probes can be categorized based on their reactivity with different ROS.

Commonly Used Fluorescent Probes for ROS Detection
Probe NameTarget ROSExcitation (nm)Emission (nm)Key Considerations
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) General Oxidative Stress (H₂O₂, •OH, ONOO⁻)~488~525Widely used but lacks specificity; prone to auto-oxidation and photo-instability.[4][5]
Dihydroethidium (DHE) Superoxide (O₂•⁻)~518~606Oxidation by O₂•⁻ forms a specific product (2-hydroxyethidium) that requires HPLC for accurate quantification.[4][6]
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)~510~580Specifically targets mitochondria; its oxidation by superoxide leads to red fluorescence.[7][8]
Boronate-Based Probes (e.g., Peroxy Orange 1) Hydrogen Peroxide (H₂O₂)VariesVariesOffer higher specificity for H₂O₂ compared to DCFH-DA, but may have slower reaction kinetics.[3][4]
Genetically Encoded Probes (e.g., HyPer, roGFP) Hydrogen Peroxide (H₂O₂), Redox StateVariesVariesAllow for targeted expression in specific cellular compartments and ratiometric measurements, minimizing artifacts.[6][8]
Mechanism of Action: A Closer Look at a "Turn-On" Fluorescent Probe

Many modern fluorescent probes operate on a "turn-on" mechanism, where they are initially non-fluorescent and become fluorescent upon reaction with their target ROS. This provides a high signal-to-noise ratio. A common strategy involves the use of a boronate-based probe for the detection of hydrogen peroxide.

Boronate Probe Mechanism Non_Fluorescent_Probe Non-Fluorescent Boronate Probe Oxidative_Cleavage Oxidative Cleavage Non_Fluorescent_Probe->Oxidative_Cleavage Reacts with H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->Oxidative_Cleavage Fluorescent_Product Highly Fluorescent Product Oxidative_Cleavage->Fluorescent_Product Yields ROS Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Seeding 1. Seed cells in a suitable plate/dish Cell_Culture 2. Culture cells to desired confluency (e.g., 80-90%) Cell_Seeding->Cell_Culture Probe_Loading 3. Load cells with fluorescent ROS probe Cell_Culture->Probe_Loading Treatment 4. Treat cells with experimental compounds (and appropriate controls) Probe_Loading->Treatment Data_Acquisition 5. Acquire fluorescence data (Microplate Reader, Microscope, or Flow Cytometer) Treatment->Data_Acquisition Data_Analysis 6. Analyze data and normalize to controls Data_Acquisition->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Dicyanovinyl-Functionalized Compounds

Welcome to the technical support center for the purification of dicyanovinyl-functionalized compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of dicyanovinyl-functionalized compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these versatile yet sensitive molecules. The unique electronic nature of the dicyanovinyl group, which renders it highly valuable in materials science and medicinal chemistry, also presents a distinct set of purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high purity for your target compounds.

I. Understanding the Core Challenge: The Chemistry of the Dicyanovinyl Group

The dicyanovinyl group is a potent electron-withdrawing moiety, which is key to its utility in creating "push-pull" systems with unique photophysical properties.[1] This electron deficiency, however, makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. Furthermore, the starting materials for the common Knoevenagel condensation synthesis can often be difficult to separate from the final product.[2][3] This inherent reactivity and potential for closely-related impurities are the primary sources of purification difficulties.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of dicyanovinyl-functionalized compounds.

Chromatography Challenges

Question: My dicyanovinyl compound appears to be decomposing on the silica gel column. I'm observing streaking and recovering low yields of a colored impurity. What is happening and how can I prevent it?

Answer:

This is a frequent issue stemming from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze the degradation of sensitive compounds. For dicyanovinyl derivatives, this can manifest in several ways:

  • Hydrolysis: Trace amounts of water on the silica gel can lead to the hydrolysis of the dicyanovinyl group, especially if the compound is activated by strong donor groups.

  • Strong Adsorption and Decomposition: The polar nature of the dicyanovinyl group can lead to strong adsorption to the silica surface, increasing the contact time with acidic sites and promoting decomposition.

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of your silica gel by treating it with a base. A common method is to use triethylamine (Et3N).

    • Protocol for Deactivating Silica Gel:

      • Prepare your slurry of silica gel in the desired non-polar solvent (e.g., hexanes or petroleum ether).

      • Add 1-2% triethylamine (by volume) to the slurry.

      • Stir the slurry for 15-20 minutes before packing your column.

      • Run your column with a mobile phase containing a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the deactivation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Alumina (Al2O3): Alumina is available in neutral, basic, and acidic grades. For most dicyanovinyl compounds, neutral or basic alumina is a good alternative to silica gel.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option for sensitive compounds.

  • Swift Chromatography: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what you determined by TLC to expedite elution. Flash chromatography is generally preferred over gravity chromatography for this reason.

Question: I'm struggling to separate my dicyanovinyl product from the unreacted aldehyde starting material using column chromatography. Their Rf values are very close. What can I do?

Answer:

Close-running spots are a common challenge, especially when the polarity of the starting material and product are similar. Here are several strategies to improve your separation:

  • Optimize Your Mobile Phase:

    • Solvent Selectivity: Instead of just increasing the polarity, try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the relative separation.

    • Gradient Elution: A shallow solvent gradient can effectively separate compounds with close Rf values. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

  • Consider a Different Stationary Phase: As mentioned previously, switching to alumina or Florisil® might change the elution order and improve separation.

  • Chemical Modification: If the aldehyde has a reactive handle that your dicyanovinyl product lacks, you can selectively react the aldehyde to dramatically change its polarity. For example, you could attempt a selective reduction of the aldehyde to an alcohol, which would be significantly more polar and easier to separate. This is a more advanced technique and should be approached with caution.

Recrystallization and Stability Issues

Question: My dicyanovinyl compound "oils out" during recrystallization instead of forming crystals. How can I promote crystallization?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Once at room temperature, you can then slowly cool it further in a refrigerator or ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.

  • Optimize the Solvent System: You may need a different solvent or a mixed solvent system.

    • Mixed Solvent System Protocol:

      • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point).

      • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly.

Common Recrystallization Solvents for Dicyanovinyl Compounds:

Solvent/SystemPolarityNotes
Dichloromethane/HexaneMediumA common and often effective system.
Ethyl Acetate/HexaneMediumGood for moderately polar compounds.
Acetone/HexaneMediumAnother versatile option.
Ethanol or IsopropanolPolarCan be effective, but solubility might be high even when cold.
AcetonitrilePolarOften used for compounds with higher polarity.

Question: I suspect my dicyanovinyl compound is decomposing when I heat it for recrystallization. What are the signs, and what can I do?

Answer:

Thermal decomposition is a significant concern for some dicyanovinyl compounds, particularly those with extended conjugation or sensitive functional groups.

Signs of Thermal Decomposition:

  • A noticeable color change (often darkening) upon heating the solution that does not reverse upon cooling.

  • The appearance of insoluble material in the hot solution.

  • A lower than expected recovery of the desired product, even with careful technique.

Solutions:

  • Use a Lower Boiling Point Solvent: Choose a solvent that will dissolve your compound at a lower temperature. For example, if you are using toluene (b.p. 111 °C), try switching to dichloromethane (b.p. 40 °C).

  • Minimize Heating Time: Dissolve your compound quickly and then immediately allow it to start cooling. Do not keep the solution at reflux for an extended period.

  • Room Temperature Recrystallization: If the compound is sufficiently soluble, you can perform a slow evaporation recrystallization at room temperature. Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Chromatography as an Alternative: If thermal instability is a major issue, column chromatography at room temperature may be a better purification strategy.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Knoevenagel condensation reaction to synthesize a dicyanovinyl compound?

A1: The most common impurities are unreacted starting materials, namely the aldehyde and malononitrile.[2] Additionally, side products from the self-condensation of the aldehyde or Michael addition of malononitrile to the product can occur, though these are generally less common under optimized conditions.

Q2: I used piperidine as a catalyst for my Knoevenagel condensation. Could this be a problem for my purification?

A2: Yes, this can be a significant issue. Dicyanovinyl compounds are susceptible to aza-Michael addition with amines.[4] Residual piperidine (a secondary amine) can add to your product, forming a highly polar adduct that can be difficult to remove and may complicate your purification. It is crucial to perform an acidic workup (e.g., with dilute HCl) to remove the piperidine before attempting chromatography.

Q3: Can I use a rotary evaporator to remove the solvent after my column chromatography?

A3: Yes, but with caution. Due to the potential for thermal decomposition, it is best to use a low bath temperature (e.g., 30-40 °C) and a good vacuum to remove the solvent. Avoid high temperatures to prevent degradation of your purified compound.

Q4: My dicyanovinyl compound is a deep color. Does this mean it's impure?

A4: Not necessarily. Many dicyanovinyl-functionalized compounds, especially those designed as "push-pull" chromophores, are intensely colored due to strong intramolecular charge-transfer transitions.[1] However, a change in color during purification (e.g., from a bright red to a dark brown) is often an indicator of decomposition.

Q5: Is it possible to protect the dicyanovinyl group during other reaction steps?

A5: Protecting an activated alkene like a dicyanovinyl group can be challenging. Standard alkene protecting groups may not be suitable. One potential strategy is a reversible Diels-Alder reaction.[5] However, for most applications, it is more practical to introduce the dicyanovinyl group late in the synthetic sequence to avoid harsh reaction conditions.

IV. Visualizing Key Processes

To better understand the chemical principles discussed, the following diagrams illustrate the key reaction pathways.

Knoevenagel Condensation Synthesis

Knoevenagel_Condensation Aldehyde Aldehyde (R-CHO) Adduct Aldol-type Adduct Aldehyde->Adduct Malononitrile Malononitrile (CH₂(CN)₂) Enolate Enolate Intermediate Malononitrile->Enolate + Base Base Base (e.g., Piperidine) Enolate->Adduct Product Dicyanovinyl Product Adduct->Product - H₂O Water H₂O

Caption: General scheme of the Knoevenagel condensation.

Aza-Michael Addition Degradation Pathway

Aza_Michael_Addition Dicyanovinyl Dicyanovinyl Compound Adduct Aza-Michael Adduct (Polar Impurity) Dicyanovinyl->Adduct Amine Amine Nucleophile (e.g., Piperidine) Amine->Adduct

Caption: Aza-Michael addition of an amine to a dicyanovinyl compound.

V. References

  • Ferreira, R. C. M., Costa, S. P. G., & Raposo, M. M. M. (2016). Heterocyclic Dicyanovinyl Derivatives: Synthesis and Evaluation of the Chemosensory Ability in Aqueous Solution. Molecules, 21(11), 1533. [Link]

  • Ferreira, R. C. M., Costa, S. P. G., & Raposo, M. M. M. (2016). Heterocyclic dicyanovinyl derivatives: synthesis and evaluation of the chemosensory ability in aqueous solution. ResearchGate. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of dicyanovinyl derivatives 3a–b. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ACS Publications. (2020). Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. The Journal of Physical Chemistry C. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). [Link]

  • ResearchGate. (2016). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. [Link]

  • PubMed. (2011). Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. Journal of Hazardous Materials. [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2017). Study of polyaniline-coated silica gel as a stationary phase in different modes of capillary liquid chromatography. [Link]

  • PMC. (n.d.). Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. [Link]

  • RSC Publishing. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 26, 2026, from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]

  • NIH. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • ResearchGate. (n.d.). Primary hydrolysis pathway of dichloro(2-chlorovinyl)arsine (lewisite 1) in the environment. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 26, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Beilstein Journals. (n.d.). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. [Link]

  • Sci-Hub. (n.d.). Solvent composition effects with a cyano and a silica gel stationary phase in normal-phase liquid chromatography of alkylphenols and naphthols. [Link]

  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • NRC Publications Archive. (1970). Thermal decomposition products of poly(vinyl alcohol). [Link]

  • PMC. (2020). β-Selective Aroylation of Activated Alkenes by Photoredox Catalysis. [Link]

  • MDPI. (n.d.). Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. [Link]

  • MDPI. (2021). A Thiophene-Based Dicyanovinyl as an Anion Chemosensor. [Link]

  • ResearchGate. (n.d.). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. [Link]

  • YouTube. (2020). 26.01 Introduction to Protecting Groups. [Link]

  • ResearchGate. (n.d.). Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. [Link]

  • hplctroubleshooting.com. (n.d.). HPLC Troubleshooting. [Link]

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. [Link]

  • YouTube. (2018). Knoevenagel condensation. [Link]

  • NIH. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]

Sources

Optimization

Technical Support Center: Resolving Poor Solubility in Boronic Acid Reactions

Welcome to the technical support center for boronic acid chemistry. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility challenges with boronic acid reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid chemistry. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility challenges with boronic acid reagents. As a senior application scientist, I have compiled field-proven insights and troubleshooting strategies to help you navigate these common but often frustrating experimental hurdles. This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Troubleshooting Guide: Direct Solutions for Common Solubility Issues

This section addresses specific problems you might be facing at the bench. Each issue is followed by a diagnosis of probable causes and a set of actionable recommendations.

Issue 1: My boronic acid will not dissolve in the reaction solvent.

Probable Cause: Boronic acids, particularly arylboronic acids, can exhibit low solubility in common organic solvents due to their polar nature and tendency to form intermolecular hydrogen bonds.[1][2] Furthermore, they can exist in equilibrium with their cyclic anhydrides, known as boroxines, which are often less soluble.[3]

Recommendations:

  • 1.1: Solvent System Screening: Many coupling reactions, such as the Suzuki-Miyaura coupling, are effectively performed in biphasic or mixed-solvent systems.[4] The addition of a polar co-solvent can dramatically improve the solubility of the boronic acid.[4]

    • Actionable Advice: Begin with commonly successful systems like Toluene/Water, Dioxane/Water, or THF/Water.[4] Ethers (e.g., Dioxane, THF) and ketones are often effective solvents for dissolving boronic acids.[2][4] The aqueous phase serves to dissolve the inorganic base, which in turn can form a more soluble boronate salt.[4]

  • 1.2: Base-Mediated Dissolution: The choice and timing of base addition can be critical. The reaction of a boronic acid with a base (e.g., NaOH, K₂CO₃, Cs₂CO₃) generates a boronate salt (R-B(OH)₃⁻), which is significantly more water-soluble than the neutral boronic acid.[1][5]

    • Actionable Advice: In a biphasic system, ensure the base is dissolved in the aqueous phase. Vigorous stirring is crucial to facilitate the transfer of the boronate from the aqueous phase to the organic phase where the catalyst resides.[4]

  • 1.3: Temperature Adjustment: Solubility is generally temperature-dependent.

    • Actionable Advice: Cautiously and gradually increase the reaction temperature while monitoring for any signs of reagent degradation via TLC or LC-MS.[4]

  • 1.4: Use of Phase-Transfer Catalysts (PTC): For particularly stubborn cases in biphasic systems, a PTC can be employed to shuttle the boronate anion from the aqueous phase into the organic phase.

    • Actionable Advice: Tetrabutylammonium bromide (TBAB) is a common and effective PTC for Suzuki-Miyaura reactions, especially when running the reaction in water without an organic co-solvent.[6]

Issue 2: The reaction is sluggish or stalls, and I suspect solubility is the culprit.

Probable Cause: Even if the boronic acid appears partially dissolved, a low concentration in the solution can lead to a slow reaction rate. The key is ensuring a sufficient concentration of the active boronate species is available to participate in the catalytic cycle.

Recommendations:

  • 2.1: Convert to a More Soluble Derivative: If direct solubilization fails, converting the boronic acid to a more organo-soluble ester, such as a pinacol ester, is a highly effective strategy.[4] These esters often exhibit enhanced solubility in organic solvents and are less prone to dehydration into boroxines.[4] They can act as a "slow-release" source of the boronic acid under the reaction conditions.[4]

  • 2.2: Employ Additives: Certain additives can complex with the boronic acid to enhance its solubility.

    • Actionable Advice: Adding monosaccharides or polyols like mannitol can increase the aqueous solubility of boronic acids.[3] This is attributed to the formation of boronic acid esters and a lowering of the pKa of the boronic acid.[3]

  • 2.3: Re-evaluate the Base: The nature of the base not only influences the formation of the active boronate but also the overall reaction kinetics.

    • Actionable Advice: The main role of the base in many Suzuki-Miyaura reactions is to convert the oxidative addition product (Aryl-Pd-X) to the competent Aryl-Pd-OH species in aqueous mixtures.[5] If solubility remains an issue, ensure the chosen base is sufficiently soluble in the aqueous or polar phase of your system.

Issue 3: I am observing significant side products, such as protodeboronation.

Probable Cause: Poor solubility can lead to longer reaction times and higher temperatures, which can promote side reactions. Protodeboronation (replacement of the C-B bond with a C-H bond) is a common degradation pathway for boronic acids, especially for vinyl, cyclopropyl, and electron-deficient arylboronic acids.[5]

Recommendations:

  • 3.1: Use a Stabilized Boron Reagent: To mitigate instability, consider using more robust boron reagents.

    • Actionable Advice: Boronic esters (e.g., pinacol, MIDA boronates) or trifluoroborate salts offer increased shelf life and greater stability under basic reaction conditions, reducing the likelihood of protodeboronation.[5]

  • 3.2: Ensure Reagent Purity: Impurities or degradation of the boronic acid starting material can affect both solubility and reactivity. Boronic acids can degrade over time.[4]

    • Actionable Advice: Use fresh or properly stored boronic acid. If in doubt, consider purification by recrystallization or chromatography.

Data Summary Table
StrategyMechanism of ActionTypical ApplicationKey Considerations
Mixed Solvents Increases polarity of the medium to dissolve the polar boronic acid.Suzuki-Miyaura couplings.Common systems: Toluene/H₂O, Dioxane/H₂O, THF/H₂O.[4]
Base Addition Forms a more soluble anionic boronate salt (R-B(OH)₃⁻).Essential for transmetalation in many cross-coupling reactions.Base must be soluble in the aqueous/polar phase.
Temperature Increase Increases the kinetic energy to overcome lattice energy.General strategy for most reactions.Monitor for thermal degradation of reagents.[4]
Phase-Transfer Catalyst Shuttles the boronate anion from the aqueous to the organic phase.Biphasic reactions with poor reagent mixing.TBAB is a common choice.[6]
Boronic Ester Formation Increases organo-solubility and stability.When boronic acid is highly insoluble or prone to degradation.Pinacol esters are widely used.[4]
Polyol Additives Forms soluble boronic esters in aqueous media.Aqueous-phase reactions.Mannitol is a common example.[3]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
  • To a series of small reaction vials, add your boronic acid (e.g., 0.1 mmol) and the corresponding aryl halide (0.12 mmol).

  • To each vial, add a different solvent system (e.g., 1 mL total volume):

    • Vial 1: Toluene/H₂O (1:1)

    • Vial 2: Dioxane/H₂O (4:1)

    • Vial 3: THF/H₂O (4:1)

    • Vial 4: DMF

  • Add the base (e.g., K₂CO₃, 0.2 mmol) to each vial.

  • Degas each mixture by bubbling with nitrogen or argon for 10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the vials and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.

Protocol 2: Conversion of a Boronic Acid to its Pinacol Ester
  • In a round-bottom flask, dissolve the boronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux. If necessary, use a Dean-Stark apparatus to remove water as it forms.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can often be used directly or purified by column chromatography on silica gel.[4]

Visualizing the Process
Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting solubility issues.

G Start Poor Boronic Acid Solubility Observed Solvent Step 1: Optimize Solvent System (e.g., Dioxane/H2O, THF/H2O) Start->Solvent Conditions Step 2: Optimize Reaction Conditions (Temperature, Stirring) Solvent->Conditions If still poor Success Problem Resolved Solvent->Success If successful Derivative Step 3: Modify the Reagent (Convert to Pinacol Ester) Conditions->Derivative If still poor Conditions->Success If successful Derivative->Success If successful Failure Consult Further (e.g., PTC, Additives) Derivative->Failure If still poor

Caption: A stepwise approach to resolving poor boronic acid solubility.

Mechanism of Base-Mediated Solubilization

This diagram illustrates how a base improves the solubility of a boronic acid.

G cluster_organic Organic Phase (Low Solubility) cluster_aqueous Aqueous Phase (High Solubility) BA R-B(OH)₂ (Boronic Acid) Boronate R-B(OH)₃⁻ (Boronate Anion) BA->Boronate + OH⁻ (from Base) - H₂O Transmetalation\nwith Pd Complex Transmetalation with Pd Complex Boronate->Transmetalation\nwith Pd Complex Base OH⁻ (Base)

Caption: Formation of a soluble boronate anion in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Why do my boronic acids often look clumpy or have inconsistent melting points? A1: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides called boroxines.[1] This is an equilibrium process, so samples of boronic acids are often mixtures of the acid and its boroxine, leading to an inconsistent physical appearance and unreliable melting points.[1] Storing boronic acids in a slightly moist state can sometimes help preserve them.[1]

Q2: Can I use any base for my Suzuki-Miyaura reaction? A2: While many bases can be used, their effectiveness can be highly dependent on the solvent system and substrates. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common and work by forming the active boronate in an aqueous phase. Organic bases like triethylamine (TEA) may be used in anhydrous conditions, but the mechanism can differ. The choice of base is a critical parameter to screen for reaction optimization.

Q3: Is it always necessary to use an aqueous phase? A3: No, but it is very common and often highly effective for improving the solubility of the boronic acid and the inorganic base.[4] Anhydrous conditions are possible, particularly when using boronic esters and a soluble organic base, but these conditions may require more careful optimization.[5]

Q4: My boronic acid is expensive. How can I avoid wasting it in failed reactions? A4: The best approach is to perform small-scale screening experiments first. Use the protocols outlined above to test a matrix of solvents, bases, and temperatures on a microscale (e.g., 10-20 mg) before committing a large amount of material to a single set of conditions.

Q5: Are there any boronic acids that are inherently more soluble? A5: Yes, solubility is highly dependent on the organic substituent (the 'R' group). Boronic acids with more polar functional groups or smaller, less hydrophobic structures tend to be more soluble in polar solvents. Additionally, specialized derivatives like benzoboroxoles have been developed to exhibit excellent water solubility.[7]

References
  • Benchchem. Overcoming solubility issues with 2-Nitrophenylboronic acid in reaction media.
  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • NIH National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • ACS Publications. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of (3-(2,2-Dicyanovinyl)phenyl)boronic acid: An NMR-Centric Comparative Analysis

In the landscape of modern drug discovery and materials science, boronic acids and their derivatives stand out as versatile building blocks. Their utility in cross-coupling reactions, as sensors, and as therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, boronic acids and their derivatives stand out as versatile building blocks. Their utility in cross-coupling reactions, as sensors, and as therapeutic agents necessitates rigorous structural characterization. This guide provides an in-depth, NMR-focused workflow for the characterization of (3-(2,2-Dicyanovinyl)phenyl)boronic acid, a molecule featuring a confluence of electron-withdrawing groups that present unique analytical challenges. We will explore not only the nuances of NMR spectroscopy for this specific analyte but also compare and contrast its utility with other orthogonal analytical techniques.

Part 1: The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a molecule like (3-(2,2-Dicyanovinyl)phenyl)boronic acid, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is not just beneficial, but essential for unambiguous characterization.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial fingerprint of the molecule. The aromatic region is of particular interest due to the meta-substitution pattern. The protons on the phenyl ring will exhibit a complex splitting pattern, influenced by both the boronic acid and the dicyanovinyl substituents. The vinyl proton, being adjacent to two cyano groups, is expected to be significantly deshielded and appear as a singlet. The boronic acid protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. Key signals to identify include the two quaternary carbons of the dicyanovinyl group, the cyano carbons (which can sometimes be broadened), the aromatic carbons, and the carbon atom directly bonded to the boron atom. The chemical shift of the latter is particularly diagnostic for the formation of the C-B bond.

¹¹B NMR: A Direct Look at the Boron Center

As boron is a quadrupolar nucleus, ¹¹B NMR is a powerful tool for directly probing the environment around the boron atom. For a trigonal planar boronic acid, a relatively broad signal is expected. The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom. Any formation of boronic esters or other derivatives would result in a significant upfield shift of the ¹¹B signal.

An Exemplary NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of (3-(2,2-Dicyanovinyl)phenyl)boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as boronic acids have good solubility in it). Ensure the solvent is of high purity to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region of the ¹H NMR spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time will be necessary.

    • Typical spectral width: 0 to 200 ppm.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.

    • Typical spectral width: +100 to -100 ppm, referenced to BF₃·OEt₂.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis dissolve Dissolve in DMSO-d6 H1 ¹H NMR dissolve->H1 C13 ¹³C NMR H1->C13 B11 ¹¹B NMR C13->B11 structure Structure Confirmation B11->structure

Caption: Workflow for NMR-based characterization.

Part 2: A Comparative Framework of Analytical Techniques

While NMR is paramount, a multi-technique approach is crucial for a comprehensive characterization, especially in a regulated environment like drug development. Below is a comparison of NMR with other common analytical techniques for the characterization of (3-(2,2-Dicyanovinyl)phenyl)boronic acid.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, connectivity, stereochemistry, purity.Unambiguous structure elucidation, non-destructive.Lower sensitivity, can be time-consuming, requires soluble sample.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, small sample amount required.Provides limited structural information, can be destructive.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -B(OH)₂, -C≡N, C=C).Fast, non-destructive, good for identifying key functional groups.Not suitable for complete structure elucidation, can be ambiguous.
HPLC/UPLC Purity assessment, quantification.High resolution for separating impurities, quantitative.Does not provide structural information on its own.
X-ray Crystallography Definitive 3D structure in the solid state.Unambiguous determination of molecular structure and packing.Requires a single crystal of sufficient quality, which can be difficult to grow.
Synergistic Data Interpretation

The most robust characterization comes from the integration of data from these techniques. For instance, mass spectrometry can confirm the molecular weight suggested by the NMR data. IR spectroscopy can quickly verify the presence of the cyano and boronic acid functionalities, which should be consistent with the ¹³C and ¹¹B NMR data. HPLC provides a quantitative measure of purity, which is an important parameter that is more challenging to determine accurately by NMR alone.

G NMR NMR Structure Structure NMR->Structure MS Mass Spec MW Molecular Weight MS->MW IR IR Spec Func_Groups Functional Groups IR->Func_Groups HPLC HPLC Purity Purity HPLC->Purity

Caption: Relationship between techniques and information.

Part 3: Concluding Remarks and Best Practices

The characterization of a multi-functional molecule like (3-(2,2-Dicyanovinyl)phenyl)boronic acid requires a thoughtful and integrated analytical approach. While ¹H, ¹³C, and ¹¹B NMR spectroscopy provide the most detailed structural information, they should be used in concert with other techniques to ensure a complete and accurate picture of the molecule's identity, purity, and properties. For researchers in drug development and related fields, this multi-faceted approach is not just a best practice, but a necessity for regulatory compliance and scientific rigor.

References

  • General NMR of Boronic Acids: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • ¹¹B NMR Spectroscopy: Kennedy, J. D. (1984). Boron. In NMR and the Periodic Table (pp. 221-269). Academic Press. [Link]

  • Characterization of Cyano Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Comparative

A Senior Application Scientist's Guide to Validating Boronic Acid Probe Binding Affinity

For researchers, scientists, and drug development professionals venturing into the world of boronic acid probes, understanding and rigorously validating their binding affinity is paramount. These versatile molecules, ren...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the world of boronic acid probes, understanding and rigorously validating their binding affinity is paramount. These versatile molecules, renowned for their ability to reversibly bind with cis-diols present in carbohydrates and glycoproteins, are at the forefront of developing new diagnostics, sensors, and therapeutics.[1][2][3][4][5][6] This guide provides an in-depth comparison of key methodologies for validating the binding affinity of boronic acid probes, offering not just protocols but the scientific rationale behind the experimental choices.

The core of a boronic acid's utility lies in its interaction with diols. In an aqueous environment, a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form.[7][8] It is the anionic form that readily reacts with cis-diols to form stable cyclic esters.[7][9] The strength of this interaction, or binding affinity, is influenced by several factors including the pKa of the boronic acid, the pH of the solution, and the structure of the diol.[10] Consequently, accurate and reliable validation of binding affinity is not merely a procedural step but a foundational requirement for the successful application of these probes.

This guide will explore and compare four widely adopted techniques for this purpose: Fluorescence Spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Mechanism of Boronic Acid-Diol Interaction

The fundamental principle underpinning the application of boronic acid probes is their reversible covalent interaction with compounds containing cis-1,2- or 1,3-diols.[4] This interaction is pH-dependent. At a pH below the pKa of the boronic acid, the neutral trigonal form predominates, which has a low affinity for diols. As the pH increases to near or above the pKa, the boronic acid converts to the anionic tetrahedral boronate form, which is primed to react with diols to form a cyclic boronate ester.[7][8]

G cluster_equilibrium Boronic Acid Equilibrium cluster_binding Diol Binding Trigonal Boronic Acid (sp2) Trigonal Boronic Acid (sp2) Tetrahedral Boronate (sp3) Tetrahedral Boronate (sp3) Trigonal Boronic Acid (sp2)->Tetrahedral Boronate (sp3) + OH- Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral Boronate (sp3)->Cyclic Boronate Ester + Diol Diol Diol Cyclic Boronate Ester->Tetrahedral Boronate (sp3) - Diol

Caption: Boronic acid equilibrium and diol binding mechanism.

Fluorescence Spectroscopy: A Versatile and Sensitive Approach

Fluorescence spectroscopy is a widely used method for studying boronic acid-diol interactions due to its high sensitivity and the availability of fluorescent boronic acid probes.[2][4][11][12] The binding event is monitored by a change in the fluorescence properties of the probe, such as intensity or emission wavelength.[4]

Causality Behind Experimental Choices

The choice of a fluorescent boronic acid probe is critical. Probes are often designed with a fluorophore in proximity to the boronic acid moiety. Upon binding to a diol, the change in the electronic environment around the boron atom alters the photophysical properties of the fluorophore, leading to a measurable change in fluorescence. For instance, some probes exhibit enhanced fluorescence upon binding due to the inhibition of photoinduced electron transfer (PET).

Self-Validating System

A key aspect of a robust fluorescence-based assay is the inclusion of proper controls. This includes measuring the fluorescence of the probe in the absence of the diol, as well as testing for any non-specific interactions that might affect the fluorescence signal. A titration experiment, where increasing concentrations of the diol are added to a fixed concentration of the probe, allows for the determination of the binding constant (Ka) or dissociation constant (Kd).

Experimental Protocol: Fluorescence Titration
  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent boronic acid probe in a suitable buffer (e.g., PBS, HEPES) at a concentration of 10-100 µM. The pH of the buffer should be optimized for the specific boronic acid, typically around physiological pH (7.4) or slightly higher to favor the boronate form.[7]

    • Prepare a series of dilutions of the diol-containing analyte in the same buffer.

  • Fluorescence Measurement:

    • To a cuvette, add a fixed volume and concentration of the boronic acid probe solution.

    • Record the initial fluorescence spectrum of the probe.

    • Sequentially add small aliquots of the diol solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, allow the system to reach equilibrium (typically a few minutes) and record the fluorescence spectrum.[11]

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the diol.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the Kd.

G cluster_workflow Fluorescence Titration Workflow A Prepare Probe & Analyte Solutions B Measure Initial Probe Fluorescence A->B C Titrate with Diol Analyte B->C D Record Fluorescence Spectra C->D E Plot ΔF vs. [Diol] D->E F Calculate Kd E->F

Caption: Workflow for a fluorescence titration experiment.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time.[13] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. For boronic acid probes, one of the binding partners is immobilized on the sensor surface.

Causality Behind Experimental Choices

In a typical SPR experiment for boronic acid probes, the boronic acid itself or a molecule containing it is immobilized on the sensor chip.[14] The diol-containing analyte is then flowed over the surface. This setup allows for the direct measurement of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). The choice of immobilization strategy is crucial to ensure the boronic acid remains active.

Self-Validating System

SPR experiments include several internal controls. A reference flow cell, which is activated but does not have the boronic acid ligand immobilized, is used to subtract any non-specific binding and bulk refractive index changes. The sensorgram (a plot of response units versus time) provides a direct visualization of the binding and dissociation events, allowing for a qualitative assessment of the interaction.

Experimental Protocol: SPR Analysis
  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the boronic acid-containing ligand onto the sensor surface using standard amine coupling chemistry or other appropriate methods.

    • Block any remaining active sites on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the diol-containing analyte in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association phase in real-time.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between analyte injections if necessary, using a mild acidic solution to disrupt the boronate ester.[7]

  • Data Analysis:

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the rate constants.

G cluster_workflow SPR Workflow for Boronic Acid Probes A Immobilize Boronic Acid Ligand B Inject Diol Analyte (Association) A->B C Flow Buffer (Dissociation) B->C D Regenerate Surface C->D E Analyze Sensorgrams C->E F Determine kon, koff, and Kd E->F

Caption: Workflow for an SPR binding analysis.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16][17] It is considered the gold standard for characterizing binding affinities as it is a solution-based technique that does not require labeling or immobilization.

Causality Behind Experimental Choices

In an ITC experiment, a solution of the boronic acid probe is titrated into a solution of the diol-containing analyte (or vice versa). The heat change upon each injection is measured. The magnitude of the heat change is proportional to the amount of binding that occurs. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Self-Validating System

The shape of the ITC isotherm (a plot of heat change per injection versus the molar ratio of the reactants) is indicative of the binding affinity. A steep sigmoidal curve suggests high affinity, while a more gradual curve indicates weaker binding. The stoichiometry of the interaction, determined from the inflection point of the curve, should be consistent with the expected binding model. For high-affinity interactions that are difficult to measure directly, a displacement titration can be employed.[18]

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Prepare solutions of the boronic acid probe and the diol-containing analyte in the same buffer to minimize heats of dilution.

    • Thoroughly degas the solutions to prevent air bubbles in the calorimeter cell.

  • Titration:

    • Load the diol-containing analyte into the sample cell and the boronic acid probe into the injection syringe.

    • Perform a series of small, sequential injections of the probe into the analyte solution.

    • Allow the system to reach thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of the probe to the analyte.

    • Fit the resulting isotherm to a suitable binding model to determine Ka, ΔH, and n.

G cluster_workflow ITC Workflow A Prepare & Degas Samples B Load Cell & Syringe A->B C Perform Titration B->C D Integrate Heat Pulses C->D E Plot Isotherm D->E F Determine Ka, ΔH, n E->F

Caption: Workflow for an ITC experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the structure and binding of boronic acids.[8][19] It provides information about the local chemical environment of the boron atom, allowing for the direct observation of the change in hybridization from sp² to sp³ upon diol binding.[8]

Causality Behind Experimental Choices

¹¹B NMR is particularly useful because the chemical shift of the boron nucleus is highly sensitive to its coordination state. The sp²-hybridized boronic acid typically shows a broad signal at a downfield chemical shift (around 26-30 ppm), while the sp³-hybridized boronate ester gives a sharper signal at an upfield chemical shift (around 1-7 ppm).[8] By monitoring the changes in the ¹¹B NMR spectrum as a function of diol concentration, one can determine the binding constant.

Self-Validating System

The direct observation of the distinct signals for the free and bound states of the boronic acid provides a self-validating system. The relative integration of these signals can be used to determine the equilibrium concentrations of the species, from which the binding constant can be calculated. However, due to the lower sensitivity of NMR compared to fluorescence, higher concentrations of the probe and analyte are often required.[20]

Experimental Protocol: ¹¹B NMR Titration
  • Sample Preparation:

    • Prepare a solution of the boronic acid probe in a suitable deuterated solvent (e.g., D₂O with a buffer) at a known concentration.

    • Prepare a stock solution of the diol-containing analyte in the same solvent.

  • NMR Measurement:

    • Acquire a ¹¹B NMR spectrum of the free boronic acid probe.

    • Add increasing amounts of the diol analyte to the NMR tube.

    • Acquire a ¹¹B NMR spectrum after each addition, ensuring the sample is at thermal equilibrium.

  • Data Analysis:

    • Integrate the signals corresponding to the free and bound boronic acid species in each spectrum.

    • Calculate the concentrations of the free and bound species at each titration point.

    • Use this information to calculate the binding constant.

G cluster_workflow 11B NMR Titration Workflow A Prepare Samples in D2O B Acquire Spectrum of Free Probe A->B C Titrate with Diol B->C D Acquire Spectra C->D E Integrate Signals D->E F Calculate Binding Constant E->F

Caption: Workflow for an ¹¹B NMR titration experiment.

Comparative Analysis of Techniques

FeatureFluorescence SpectroscopySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)NMR Spectroscopy
Principle Change in fluorescence upon bindingChange in refractive index upon bindingHeat change upon bindingChange in chemical shift upon binding
Labeling Requires a fluorescent probeLabel-freeLabel-freeLabel-free
Immobilization NoYesNoNo
Sensitivity High (nM to pM)High (nM to pM)Moderate (nM to µM)Low (µM to mM)
Information Kdkon, koff, KdKa, ΔH, ΔS, nKd, structural information
Throughput HighMedium to HighLow to MediumLow
Sample Consumption LowLowHighHigh
Advantages High sensitivity, high throughput, widely availableReal-time, label-free, kinetic dataGold standard, complete thermodynamic profileProvides structural insights, direct observation of binding
Disadvantages Requires fluorescent probe, potential for artifactsImmobilization can affect activity, mass transport limitationsLow throughput, high sample consumptionLow sensitivity, requires high concentrations

Conclusion

The validation of binding affinity is a critical step in the development and application of boronic acid probes. The choice of technique depends on the specific research question, the properties of the probe and analyte, and the available instrumentation. Fluorescence spectroscopy offers a sensitive and high-throughput method for initial screening. SPR provides valuable kinetic information in a real-time, label-free format. ITC is the gold standard for obtaining a complete thermodynamic profile of the interaction. NMR spectroscopy, particularly ¹¹B NMR, offers unique structural insights into the binding event. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately characterize the binding affinity of their boronic acid probes, paving the way for their successful implementation in a wide range of scientific and biomedical applications.

References

  • W. M. S. B. Sumerlin, et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

  • C.-C. Lin, et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

  • B. Wang, et al. (2012). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society. [Link]

  • X. Sun, et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]

  • A. Bandyopadhyay, et al. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]

  • X. Liu, et al. (2011). Detection of transferrin by using a surface plasmon resonance sensor functionalized with a boronic acid monolayer. Microchimica Acta. [Link]

  • Y. Li, et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • Z. Liu, et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • S. L. Wiskur, et al. (2011). Molecular recognition with boronic acids—applications in chemical biology. Central European Journal of Chemistry. [Link]

  • M. K. Kalinowska, et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

  • Y. Yang, et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]

  • X. Liu, et al. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry. [Link]

  • A. B. D. D. G. G. F. A. A. K. V. G. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors. [Link]

  • Y. Li, et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • G. Springsteen, et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • K. A. L. D. J. M. V. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • W. Wang, et al. (2007). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Organic Letters. [Link]

  • S. Soundararajan, et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. [Link]

  • Y. Li, et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • G. Springsteen, et al. (2004). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry - A European Journal. [Link]

  • Z. An, et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors. [Link]

  • Z. Liu, et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry. [Link]

  • I. Willner, et al. (2010). Surface Plasmon Resonance Analysis of Antibiotics Using Imprinted Boronic Acid-Functionalized Au Nanoparticle Composites. Nano Letters. [Link]

  • T. D. James, et al. (2010). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. [Link]

  • B. P. H. Schaffran, et al. (2011). Glucose selective Surface Plasmon Resonance-based bis-boronic acid sensor. Analyst. [Link]

  • F. Duval. (2015). New applications of the interaction between diols and boronic acids. Wageningen University. [Link]

  • B. W. Turnbull, et al. (2010). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • I. Willner, et al. (2010). Surface plasmon resonance analysis of antibiotics using imprinted boronic acid-functionalized Au nanoparticle composites. Nano Letters. [Link]

  • D. L. Bryce, et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Y. Li, et al. (2020). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments. [Link]

  • Y. Liu, et al. (2017). Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis. Analytical Methods. [Link]

  • B. Wang, et al. (2012). Probing the general time scale question of boronic acid binding with sugars in aqueous solution at physiological pH. Journal of the American Chemical Society. [Link]

  • X. Liu, et al. (2014). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • Sartorius Group. (2023, January 14). Surface Plasmon Resonance (SPR) Technology, Explained. YouTube. [Link]

  • A. D. G. G. F. A. A. K. V. G. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry. [Link]

  • X. Liu, et al. (2018). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. [Link]

  • JoVE. (2023, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • T. P. T. T. V. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition. [Link]

Sources

Validation

A Comparative Guide to Dicyanovinyl Probes Versus Other Fluorescent Sensors

In the dynamic landscape of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The choice of the right fluorescent sensor is para...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The choice of the right fluorescent sensor is paramount for generating robust and reliable data. This guide provides an in-depth comparison of dicyanovinyl (DCV) fluorescent probes against other commonly used fluorescent sensors, with a primary focus on their application as molecular rotors for viscosity sensing and a secondary discussion on their potential utility in monitoring protein aggregation. We will delve into the underlying principles, present comparative performance data, and provide detailed experimental protocols to assist researchers in making informed decisions for their experimental designs.

The Rise of Dicyanovinyl Probes as Molecular Rotors

Dicyanovinyl-based probes belong to a class of fluorophores known as "molecular rotors." Their fluorescence properties are intrinsically linked to their intramolecular rotation. In environments with low viscosity, the dicyanovinyl moiety can freely rotate, which leads to non-radiative decay of the excited state and, consequently, low fluorescence emission. However, in a viscous environment, this intramolecular rotation is hindered, forcing the molecule to return to its ground state via radiative decay, resulting in a significant increase in fluorescence quantum yield. This unique viscosity-dependent fluorescence makes them excellent sensors for microviscosity changes in their local environment.

The core structure of a dicyanovinyl probe typically features a donor-π-acceptor (D-π-A) system, where the dicyanovinyl group acts as a potent electron acceptor. The electronic properties of the donor and the π-conjugated bridge can be synthetically modified to tune the photophysical properties of the probe, such as its absorption and emission wavelengths, and its sensitivity to viscosity.

Dicyanovinyl Probes vs. BODIPY-Based Molecular Rotors for Viscosity Sensing

While dicyanovinyl probes are prominent examples of molecular rotors, another important class is based on the boron-dipyrromethene (BODIPY) core. BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional photostability.[1][2] When derivatized with a rotatable group, such as a meso-phenyl ring, they can also function as molecular rotors.

Here, we compare the key performance characteristics of dicyanovinyl probes with BODIPY-based molecular rotors for viscosity sensing.

FeatureDicyanovinyl Probes (e.g., DCVJ)BODIPY-Based RotorsRationale & Implications
Viscosity Sensitivity (x) Typically 0.4 - 0.6[3]Variable, can be engineered to be higher or lowerThe exponent 'x' in the Förster-Hoffmann equation (log(I) ∝ x log(η)) dictates the sensitivity. A higher 'x' value indicates a greater change in fluorescence intensity for a given change in viscosity. The sensitivity of BODIPY rotors can be tuned through chemical modifications.[4][5]
Fluorescence Quantum Yield (Φ) Generally low in low viscosity media, increases significantly with viscosity.Can be designed to have higher intrinsic quantum yields.[6]Dicyanovinyl probes often exhibit a larger dynamic range (fold-increase in fluorescence), but BODIPY rotors can be brighter overall, which is advantageous for imaging in low-light conditions.
Photostability Generally good, but can be susceptible to photobleaching under intense illumination.Excellent photostability is a hallmark of the BODIPY core.[2]For long-term time-lapse imaging experiments, BODIPY-based rotors may offer superior performance due to their enhanced resistance to photobleaching.
Environmental Sensitivity Can be sensitive to polarity in addition to viscosity.[7]Can also exhibit sensitivity to temperature and polarity, requiring careful calibration.[8]It is crucial to characterize the response of any molecular rotor to various environmental factors to avoid misinterpretation of fluorescence changes as being solely due to viscosity.
Spectral Range Typically emit in the blue-green to orange-red region.Highly tunable across the visible and near-infrared (NIR) spectrum.[]The broad tunability of BODIPY dyes allows for the development of rotors for multiplexed imaging with other fluorophores and for deep-tissue imaging in the NIR window.
Experimental Workflow: Viscosity Measurement

The following diagram illustrates a typical workflow for measuring microviscosity using a dicyanovinyl-based molecular rotor like 9-(2,2-dicyanovinyl)julolidine (DCVJ).

G cluster_0 Calibration cluster_1 Sample Measurement A Prepare Viscosity Standards (e.g., Glycerol-Water Mixtures) B Measure Viscosity of Standards (Mechanical Rheometer) A->B C Add DCVJ to Standards B->C D Measure Fluorescence & Absorbance C->D E Plot log(Fluorescence/Absorbance) vs. log(Viscosity) D->E F Determine Viscosity Sensitivity (x) from Förster-Hoffmann Plot E->F J Calculate Viscosity using Calibration Curve F->J Apply Calibration G Prepare Biological Sample H Incubate with DCVJ G->H I Measure Fluorescence & Absorbance H->I I->J

Workflow for viscosity measurement using a molecular rotor.

Dicyanovinyl Probes in Protein Aggregation: A Viscosity-Centric Perspective

The formation of protein aggregates, particularly amyloid fibrils, is a hallmark of numerous neurodegenerative diseases. The "gold standard" for detecting these fibrils is Thioflavin T (ThT), a benzothiazole dye that exhibits a significant fluorescence enhancement upon binding to the cross-β-sheet structures of amyloid fibrils.[10][11]

While dicyanovinyl probes are not primarily designed for specific binding to protein aggregates in the same manner as ThT, their sensitivity to viscosity offers an alternative, indirect method for monitoring the aggregation process. As soluble proteins polymerize into larger, less mobile aggregates and fibrils, the microviscosity of the surrounding solution can increase. This change in the local environment can be detected by a molecular rotor.

Dicyanovinyl Probes vs. Thioflavin T for Protein Aggregation
FeatureDicyanovinyl Probes (as viscosity reporters)Thioflavin T (ThT)Rationale & Implications
Detection Mechanism Senses changes in microviscosity of the bulk solution as aggregation proceeds.Binds specifically to the cross-β-sheet structure of amyloid fibrils.[10]Dicyanovinyl probes provide information about the overall physical state of the solution, while ThT reports on the formation of a specific secondary structure.
Sensitivity to Oligomers Potentially sensitive to early-stage oligomers if they significantly alter local viscosity.Largely insensitive to early-stage, non-fibrillar oligomers.[12][13]This is a major limitation of ThT. Probes that can detect oligomers are highly sought after as these species are considered to be the most cytotoxic. Newer classes of probes, such as Aggregation-Induced Emission (AIE) probes, show promise in this area.[12]
Specificity Non-specific; responds to any factor that alters viscosity.Highly specific for amyloid fibril structures.[14]The high specificity of ThT is its major advantage, making it a reliable indicator of fibril formation.
Potential for Interference Less likely to interfere with the aggregation process itself as it does not directly bind to the protein in a specific conformation.Can influence aggregation kinetics, either inhibiting or accelerating it depending on the protein and concentration.[12]The potential for ThT to alter the very process it is meant to measure is a significant consideration in experimental design.
Background Fluorescence Low intrinsic fluorescence in aqueous solution.Can have high background fluorescence, and its fluorescence can be affected by other compounds.[6][10]This can reduce the signal-to-noise ratio and complicate data interpretation, especially when screening for inhibitor compounds.
Signaling Pathway: Protein Aggregation and Probe Response

The diagram below illustrates the different signaling mechanisms of a viscosity-sensitive probe and a structure-specific probe like ThT during protein aggregation.

G cluster_0 Protein Aggregation Pathway cluster_1 Probe Response Monomer Soluble Monomers (Low Viscosity) Oligomer Oligomers Monomer->Oligomer DCV Dicyanovinyl Probe (Low Fluorescence) Monomer->DCV Low Viscosity ThT Thioflavin T (Low Fluorescence) Monomer->ThT No Binding Protofibril Protofibrils Oligomer->Protofibril Oligomer->ThT Weak/No Binding Fibril Amyloid Fibrils (High Viscosity & β-sheets) Protofibril->Fibril DCV_High Dicyanovinyl Probe (High Fluorescence) Fibril->DCV_High High Viscosity ThT_High Thioflavin T (High Fluorescence) Fibril->ThT_High Binds to β-sheets

Comparison of probe response to protein aggregation.

Experimental Protocols

Protocol 1: Viscosity Measurement using DCVJ

This protocol is adapted from methods described for characterizing molecular rotors.[15][16]

Objective: To calibrate the fluorescence response of DCVJ to viscosity and use it to measure the viscosity of an unknown sample.

Materials:

  • 9-(2,2-dicyanovinyl)julolidine (DCVJ)

  • Glycerol

  • Deionized water or methanol

  • Spectrofluorometer with absorbance capabilities

  • Calibrated mechanical rheometer

  • 96-well plates

Procedure:

  • Preparation of Viscosity Standards:

    • Prepare a series of glycerol-water or glycerol-methanol mixtures of varying compositions (e.g., 0%, 20%, 40%, 60%, 80% glycerol by weight).

    • Measure the absolute viscosity of each standard using a calibrated mechanical rheometer at a controlled temperature.

  • Calibration Curve Generation:

    • Prepare a 1 mM stock solution of DCVJ in DMSO.

    • Add the DCVJ stock solution to each viscosity standard to a final concentration of 1-5 µM. Mix thoroughly.

    • Transfer the standards to a 96-well plate.

    • Measure the absorbance of each standard at the excitation wavelength of DCVJ (approx. 450 nm).

    • Measure the fluorescence emission spectrum (e.g., 460-600 nm) with excitation at 450 nm.

    • Calculate the relative fluorescence quantum yield (Φrel), which is proportional to the integrated fluorescence intensity divided by the absorbance at the excitation wavelength.

    • Plot log(Φrel) versus log(viscosity) for the standards. The data should fit the Förster-Hoffmann equation: log(Φrel) = C + x * log(η). The slope of this line is the viscosity sensitivity, 'x'.

  • Measurement of Unknown Sample:

    • Add DCVJ to the unknown sample at the same final concentration used for the standards.

    • Measure the absorbance and fluorescence intensity as in step 2.

    • Calculate Φrel for the unknown sample.

    • Determine the viscosity of the unknown sample using the calibration curve generated in step 2.

Protocol 2: Thioflavin T Assay for Protein Aggregation

This protocol is a standard method for monitoring the kinetics of amyloid fibril formation.[11][17][18]

Objective: To monitor the aggregation of a protein (e.g., α-synuclein) over time using the ThT fluorescence assay.

Materials:

  • Thioflavin T (ThT)

  • Monomeric protein of interest (e.g., α-synuclein), purified and rendered monomeric by size-exclusion chromatography or other methods.

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~480-490 nm) and shaking functionality.

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh 1 mM stock solution of ThT in dH₂O and filter it through a 0.2 µm syringe filter.

    • Prepare the protein solution at the desired concentration in the assay buffer. It is critical to start with a purely monomeric protein solution to ensure reproducible kinetics.[11]

  • Assay Setup:

    • In a 96-well plate, combine the protein solution and ThT stock solution to achieve the desired final concentrations (e.g., 50 µM protein and 10-20 µM ThT).

    • Include control wells with buffer and ThT only to measure background fluorescence.

    • Seal the plate to prevent evaporation.

  • Kinetic Measurement:

    • Place the plate in a plate reader set to 37°C.

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) over the desired time course (e.g., 24-72 hours).

    • It is recommended to include a brief shaking step before each reading to ensure a homogenous distribution of aggregates.

  • Data Analysis:

    • Subtract the background fluorescence (from the ThT-only control) from the sample readings at each time point.

    • Plot the background-corrected ThT fluorescence intensity versus time. The resulting sigmoidal curve represents the kinetics of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

Conclusion and Future Perspectives

Dicyanovinyl probes have established themselves as powerful tools for measuring microviscosity in a variety of systems, including living cells. Their performance is comparable to other classes of molecular rotors, such as those based on the BODIPY core, with each having distinct advantages in terms of dynamic range, brightness, and photostability. The choice between them will depend on the specific requirements of the experiment.

In the context of protein aggregation, while dicyanovinyl probes are not a direct replacement for the highly specific Thioflavin T, they offer a complementary approach by sensing changes in the physical properties of the solution. This could potentially provide insights into the earlier stages of aggregation that are missed by ThT. However, for specific detection of amyloid fibrils, ThT remains the established standard, despite its known limitations. The future of protein aggregation sensing likely lies in the development of novel probes, such as AIEgens, that combine the high specificity of ThT with the ability to detect cytotoxic oligomeric species.

References

  • Peng, X., et al. (2020). Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors. Journal of the American Chemical Society.
  • Kuimova, M. K., et al. (2009). Mapping viscosity in cells using molecular rotors.
  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry.
  • Kuimova, M. K., et al. (2015). Tuning BODIPY molecular rotors into the red: Sensitivity to viscosity vs. temperature.
  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews.
  • Kuznetsova, I. M., et al. (2012). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLoS ONE. [Link]

  • Sulatskaya, A. I., et al. (2010). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Letters.
  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • BOC Sciences. (n.d.). Understanding BODIPY Dye Excitation & Emission Properties. BOC Sciences.
  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews.
  • Hudson, A. J., & Ecroyd, H. (2018). Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity. Biophysical Chemistry.
  • Levitt, J. A., et al. (2009). Membrane-Bound Molecular Rotors Measure Viscosity in Live Cells via Fluorescence Lifetime Imaging. Journal of the American Chemical Society.
  • Newcastle University eTheses. (2016). Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. Newcastle University.
  • Lim, D., et al. (2016). Chemical Fluorescent Probe for Detection of Aβ Oligomers. ACS Chemical Neuroscience. [Link]

  • Dziembowska, M., et al. (2019). A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems. ChemPhysChem. [Link]

  • Whiten, D. R., et al. (2015). A Comparison of Three Fluorophores for the Detection of Amyloid Fibers and Prefibrillar Oligomeric Assemblies. ThT (Thioflavin T); ANS (1-Anilinonaphthalene-8-sulfonic Acid); and bisANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid). Biochemistry. [Link]

  • Peng, X., et al. (2017). Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers in Chemistry. [Link]

  • Klymchenko, A. S. (2017).
  • Ulrich, G., et al. (2008). The chemistry of boradiazaindacenes (BODIPY).
  • Rajasekhar, K., & Govindaraju, T. (2018). Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer's Disease. Frontiers in Chemistry. [Link]

  • Griner, S. L., et al. (2021). New Evidence on a Distinction between Aβ40 and Aβ42 Amyloids: Thioflavin T Binding Modes, Clustering Tendency, Degradation Resistance, and Cross-Seeding. International Journal of Molecular Sciences. [Link]

  • Nilsson, K. P. R. (2004). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid. [Link]

  • Teixeira, A. I., et al. (2021). Protocol for dissecting the aggregation-prone protein interactome with optogenetic-induced aggregation and biotin labeling proximity assay. STAR Protocols.
  • Kuimova, M. K. (2012). Molecular Rotors as Fluorescent Viscosity Sensors. Physical Chemistry Chemical Physics.
  • Kuznetsova, I. M., et al. (2012). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLoS ONE. [Link]

  • Teixeira, A. I., et al. (2021). Protocol for dissecting the aggregation-prone protein interactome with optogenetic-induced aggregation and biotin labeling proximity assay. Cognit.ca. [Link]

  • Brener, O., et al. (2024). Identification of retinal tau oligomers, citrullinated tau, and other tau isoforms in early and advanced AD and relations to disease status. bioRxiv. [Link]

  • Ecroyd, H., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. ResearchGate. [Link]

  • ResearchGate. (2017). Why is my Thioflavin T assay not working?. ResearchGate. [Link]

  • He, F., et al. (2018). Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. Journal of Chemical Technology & Biotechnology. [Link]

  • Haidekker, M. A., et al. (2004). A Molecular Rotor as Viscosity Sensor in Aqueous Colloid Solutions. Journal of Biomechanical Engineering. [Link]

  • Li, J., et al. (2022). Reactive Fluorescent Probe for Covalent Membrane-Anchoring: Enabling Real-time Imaging of Protein Aggregation Dynamics in Live Cells. ResearchGate. [Link]

  • König, A., et al. (2021). Methods for the Specific Detection and Quantitation of Amyloid-β Oligomers in Cerebrospinal Fluid. International Journal of Molecular Sciences. [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validation of Experimental Results with Density Functional Theory Calculations

The Symbiotic Relationship: Why Cross-Validation Matters Experimental techniques provide tangible, real-world data, but often the interpretation of this data can be ambiguous or lack molecular-level detail.[1] Conversely...

Author: BenchChem Technical Support Team. Date: February 2026

The Symbiotic Relationship: Why Cross-Validation Matters

Experimental techniques provide tangible, real-world data, but often the interpretation of this data can be ambiguous or lack molecular-level detail.[1] Conversely, DFT calculations offer a window into the electronic structure and energetic landscapes of molecules, but they are approximations of reality and require experimental validation to be considered credible.[2] The power of cross-validation lies in this symbiotic relationship: experiments ground theoretical models in reality, while computations provide a mechanistic framework for interpreting experimental results.[3] This integrated approach is crucial for building self-validating systems of scientific inquiry, a hallmark of trustworthy and authoritative research.

Experimental Benchmarking: Acquiring High-Quality Data for Validation

The quality of your experimental data is paramount to a successful cross-validation study. The following sections provide detailed protocols for common spectroscopic and electrochemical techniques used to generate benchmark data for comparison with DFT calculations.

Spectroscopic Techniques

Spectroscopy is a powerful tool for probing the electronic and vibrational properties of molecules, providing a direct link to the energetic landscapes that can be modeled with DFT.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions.

  • Sample Preparation : Dissolve the sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or water) to a known concentration, typically in the micromolar range.[4] Prepare a blank solution containing only the solvent.

  • Instrument Setup : Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

  • Baseline Correction : Fill a cuvette with the blank solution and place it in the spectrophotometer. Perform a baseline scan to subtract the absorbance of the solvent and the cuvette.[5]

  • Sample Measurement : Empty and dry the cuvette, then fill it with the sample solution. Place the cuvette back into the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (typically 200-800 nm).[4]

  • Data Processing : Save the spectrum and note the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This provides a "fingerprint" of the functional groups present.[6]

  • Sample Preparation :

    • Neat Liquids : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[3]

    • Solids (KBr pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place the solid or liquid sample directly on the ATR crystal. This technique requires minimal sample preparation.[2]

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO2 and water vapor.

  • Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis : Identify the characteristic vibrational frequencies (in cm⁻¹) and their corresponding intensities.

Electrochemical Techniques

Electrochemical methods, such as cyclic voltammetry, provide valuable information about the redox properties of a molecule, which can be directly correlated with DFT-calculated electronic properties.

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[7] It is used to determine the reduction and oxidation potentials of a molecule.

  • Cell Assembly : Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]

  • Electrolyte Preparation : Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane) to ensure conductivity. The analyte of interest should be dissolved in this solution at a known concentration.

  • Deoxygenation : Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Potential Sweep : Using a potentiostat, apply a potential to the working electrode and sweep it linearly to a set vertex potential, then reverse the sweep back to the initial potential. The scan rate is typically between 50 and 200 mV/s.[8]

  • Data Acquisition : Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis : Determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E½), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2.

Computational Modeling with DFT: A Step-by-Step Guide

DFT calculations provide a theoretical framework for understanding the experimental observations at the molecular level. The following protocols outline the general steps for performing DFT calculations to predict the properties measured in the experiments described above.

Workflow for DFT Calculations

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation cluster_post Post-processing & Analysis mol_build 1. Molecular Structure Input (Build or from Crystallography) geom_opt 2. Geometry Optimization (Find lowest energy structure) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum, get vibrational modes) geom_opt->freq_calc tddft_calc 4. Excited State Calculation (TD-DFT) (For UV-Vis spectra) geom_opt->tddft_calc nmr_calc 5. NMR Shielding Calculation (Predict chemical shifts) geom_opt->nmr_calc redox_calc 6. Single-Point Energies (For redox potentials) geom_opt->redox_calc spec_sim 7. Spectrum Simulation (Broaden peaks to match experiment) freq_calc->spec_sim tddft_calc->spec_sim prop_extract 8. Property Extraction (Redox potentials, etc.) nmr_calc->prop_extract redox_calc->prop_extract comparison 9. Comparison with Experiment spec_sim->comparison prop_extract->comparison

Caption: General workflow for DFT calculations from molecular structure to comparison with experimental data.

  • Build the Molecule : Construct the 3D structure of the molecule of interest using a molecular modeling software (e.g., Avogadro, GaussView).

  • Choose a Functional and Basis Set : The choice of the exchange-correlation functional and basis set is critical for the accuracy of the calculation.[9] For general-purpose calculations on organic molecules, hybrid functionals like B3LYP or PBE0 with a Pople-style basis set such as 6-31G(d) or a Dunning-type basis set like cc-pVDZ are common starting points.

  • Perform Geometry Optimization : Run a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step as the accuracy of subsequent property calculations depends on having a realistic molecular structure.

  • IR Spectra : A frequency calculation on the optimized geometry will yield the harmonic vibrational frequencies and their corresponding IR intensities. It is important to note that calculated frequencies are often systematically higher than experimental values, and a scaling factor (typically around 0.96-0.98 for hybrid functionals) is often applied for better agreement.[10]

  • UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.[11] The number of excited states to calculate (nstates) should be sufficient to cover the spectral range of interest.

  • NMR Spectra : The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the NMR shielding tensors.[9] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • Optimize Geometries of Redox States : Perform separate geometry optimizations for both the oxidized and reduced forms of the molecule.

  • Calculate Gibbs Free Energies : For each optimized structure, calculate the Gibbs free energy in solution. This is typically done using a continuum solvation model (e.g., PCM, SMD) to account for the effect of the solvent.

  • Calculate the Redox Potential : The redox potential can be calculated from the difference in the Gibbs free energies of the oxidized and reduced species using the Nernst equation.[12] A reference potential, such as the ferrocene/ferrocenium couple, is often calculated at the same level of theory to improve accuracy.[13]

The Cross-Validation Framework: Bridging Experiment and Theory

The core of the cross-validation process is the direct and objective comparison of experimental data with computational predictions.

Cross_Validation_Framework cluster_exp Experimental Domain cluster_comp Computational Domain cluster_val Validation & Interpretation exp_data Experimental Measurement UV-Vis (λmax, ε) IR (ν, intensity) CV (E½) comparison Direct Comparison Quantitative (e.g., MAE, R²) Qualitative (e.g., peak shape, trends) exp_data->comparison Benchmark comp_data DFT Calculation TD-DFT (Excitation Energy, Oscillator Strength) Frequency (ν, IR intensity) ΔG (Redox Potential) comp_data->comparison Prediction interpretation Mechanistic Insight Assign spectral features Explain structure-property relationships Predict properties of new molecules comparison->interpretation Validated Model

Caption: A framework for the cross-validation of experimental and computational data.

Quantitative and Qualitative Comparisons

A robust cross-validation involves both quantitative and qualitative assessments of agreement.

  • Quantitative Comparison : For properties like λmax, vibrational frequencies, and redox potentials, the agreement can be quantified using statistical measures such as the Mean Absolute Error (MAE), Root Mean Square Error (RMSE), and the coefficient of determination (R²).

  • Qualitative Comparison : For spectroscopic data, a visual comparison of the experimental and simulated spectra is crucial. This includes assessing the similarity in peak shapes, relative intensities, and overall spectral features. For example, does the DFT calculation reproduce the key functional group vibrations seen in the experimental IR spectrum?

A Comparative Overview of Techniques

The following table provides a summary of the strengths and limitations of the discussed experimental and computational techniques.

Technique Experimental Strengths Experimental Limitations DFT Strengths DFT Limitations
UV-Vis High sensitivity, quantitative (Beer's Law).Broad, often featureless spectra; solvent effects can be significant.Can assign electronic transitions to specific molecular orbitals.Accuracy is highly dependent on the chosen functional; may require empirical scaling.[14]
IR Provides a unique "fingerprint" of functional groups.Complex spectra can be difficult to interpret; water can be a problematic solvent.Can aid in the assignment of complex vibrational modes.Calculated frequencies often require scaling; intensities can be less accurate.[15]
NMR Provides detailed information on molecular structure and connectivity.Lower sensitivity than other techniques; can be time-consuming.Can accurately predict chemical shifts, aiding in structure elucidation.[16]Accuracy depends on the quality of the optimized geometry and the level of theory.
CV Provides direct measurement of redox potentials.Irreversible processes can complicate interpretation; solvent and electrolyte choice are critical.Can provide insights into the electronic structure changes upon oxidation/reduction.Accuracy is sensitive to the solvation model and the choice of functional.[17]

Conclusion: Towards a More Predictive Science

The cross-validation of experimental results with DFT calculations is a powerful paradigm for modern chemical research. It fosters a deeper understanding of molecular systems, enhances the reliability of scientific claims, and accelerates the pace of discovery. By thoughtfully designing experiments, carefully performing computations, and critically comparing the results, researchers can build more robust and predictive models of chemical phenomena. This integrated approach is not merely about confirming what is already known, but about unlocking new insights and guiding the rational design of novel molecules and materials with desired properties.

References

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • Shop Genomics. (2026, January 7). Step-by-Step uv vis spectrophotometer calibration procedure. Retrieved from [Link]

  • Pavan, G. M., & Rota, J. B. (Eds.). (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Sharma, M. (2026, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. Retrieved from [Link]

  • Parra, T. (2020, July 18). How To Obtain A Neat IR Spectrum. YouTube. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • FACCTs. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. V. S., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11466-11475. Retrieved from [Link]

  • Ghosh, S., & Jana, S. (2026, January 23). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Langmuir. Retrieved from [Link]

  • Wi, S., & Wheeler, S. E. (n.d.). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. Retrieved from [Link]

  • MoBioChem. (2022, February 22). Day 7 - Computer Exercise: Computation of Redox Potentials. YouTube. Retrieved from [Link]

  • DB Infotech. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. Retrieved from [Link]

  • Hettiarachchi, S. D., & De-Silva, C. S. (2020). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Molecules, 25(15), 3491. Retrieved from [Link]

  • Novikov, A. S., & Khrustalev, V. N. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]

  • Zhang, Y., Guan, Y., & Paton, R. S. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Molecular Modeling Research Group, J. V. College, Baraut. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. Retrieved from [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between the experimental (powder) and DFT-calculated.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Semidalas, E., & Kallay, M. (2020). G4 accuracy at DFT cost: unlocking accurate redox potentials for organic molecules using systematic error cancellation. Physical Chemistry Chemical Physics, 22(10), 5543-5555. Retrieved from [Link]

  • Wang, Y., Zhang, J., & Wang, Y. (2025, September 20). Experimental and DFT study of UV-vis absorption spectra of azobenzene containing ester groups. ResearchGate. Retrieved from [Link]

  • Void, J. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Roy, L. E., Jakubikova, E., & Batista, E. R. (n.d.). Accurate Calculation of Redox Potentials Using Density Functional Methods. ResearchGate. Retrieved from [Link]

  • Massa, L. (2022, June 8). Aspects of comparing DFT calculated and measured IR absorption spectra. SPIE Digital Library. Retrieved from [Link]

  • Simeonov, V., & Tadjer, A. (2025, February 3). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Advances, 15(6), 3981-3987. Retrieved from [Link]

  • Markones, F., & Luber, S. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Chimia (Aarau), 77(5), 312-318. Retrieved from [Link]

  • Zhang, Z., & Liu, P. (2025, May 28). Predicting Oxidation Potentials with DFT-Driven Machine Learning. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Wi, S., & Wheeler, S. E. (n.d.). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. Retrieved from [Link]

  • Physical Concepts - مفاهيم فيزيائية. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. Retrieved from [Link]

  • Massa, L. (2022, August 31). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. Defense Technical Information Center. Retrieved from [Link]

  • Jissy, A. K., & Kaczmarek, P. (2025, March 31). UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study. Journal of Computational Chemistry. Retrieved from [Link]

  • Korth, M. (2010). Computing Redox Potentials in Solution: Density Functional Theory as A Tool for Rational Design of Redox Agents. The Journal of Physical Chemistry A, 114(34), 9209-9215. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]

  • IVAN Workshop. (2024, July 28). Application of DFT Calculations in NMR Spectroscopy. YouTube. Retrieved from [Link]

  • SCM. (2025). Reduction and oxidation potentials — PLAMS 2025.1 documentation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. Retrieved from [Link]

  • Chen, Y., & Head-Gordon, M. (2024, March 12). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry experiment. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Specificity of Boronic Acid Sensors for Diols

For researchers and drug development professionals leveraging the unique capabilities of boronic acids to detect and quantify biologically relevant diols—such as saccharides, glycoproteins, and catecholamines—understandi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals leveraging the unique capabilities of boronic acids to detect and quantify biologically relevant diols—such as saccharides, glycoproteins, and catecholamines—understanding and rigorously assessing sensor specificity is paramount. This guide provides an in-depth, technically grounded comparison of boronic acid sensor platforms and details robust experimental protocols to quantify their specificity, ensuring the generation of reliable and reproducible data.

The Foundation: Understanding Boronic Acid-Diol Interactions

Boronic acids reversibly form covalent cyclic esters with 1,2- or 1,3-diols.[1][2] This interaction is the cornerstone of their function as chemical sensors. The boronic acid, a Lewis acid, exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) form. The tetrahedral form is more reactive towards diols.[3] The position of this equilibrium is highly dependent on the solution's pH and the pKa of the boronic acid itself.[4]

The specificity of this interaction is influenced by several factors:

  • Diol Structure: The spatial arrangement (dihedral angle) of the hydroxyl groups on the target diol significantly impacts binding affinity. Diols with a smaller O-C-C-O dihedral angle and restricted rotation tend to bind more strongly.[5]

  • pH of the Medium: The formation of the boronate ester is favored at a pH that is typically between the pKa of the boronic acid and the pKa of the diol.[5][6] This pH dependency is a critical parameter that must be optimized and controlled during specificity assessment.

  • Boronic Acid Structure: The electronic properties of the boronic acid, influenced by substituents on its aromatic ring, can alter its pKa and, consequently, its binding affinity for diols.[5]

Below is a diagram illustrating the fundamental binding mechanism.

BoronicAcidBinding cluster_binding Diol Binding Trigonal Trigonal Boronic Acid (sp²) Tetrahedral Tetrahedral Boronate (sp³) Trigonal->Tetrahedral Tetrahedral->Trigonal Ester Cyclic Boronate Ester Tetrahedral->Ester + Diol - 2H₂O Diol cis-Diol Ester->Tetrahedral - Diol + 2H₂O

Caption: Boronic acid equilibrium and diol binding mechanism.

The Specificity Challenge: Monoboronic vs. Diboronic Acid Sensors

While the boronic acid-diol interaction is specific for the diol functional group, simple monoboronic acid sensors often exhibit poor selectivity among different diol-containing molecules.[4] This is because many biologically relevant molecules possess diol moieties, leading to potential cross-reactivity and interference.[4]

To address this limitation, more sophisticated sensor designs have been developed, most notably diboronic acid sensors. These sensors feature two boronic acid groups held in a specific spatial arrangement by a molecular scaffold. The rationale is that the two boronic acid groups can simultaneously bind to two different diol units on a single target molecule, such as glucose, leading to a significant enhancement in both affinity and selectivity through a "chelate-like" effect.[2][7]

Comparative Performance: Monoboronic vs. Diboronic Acid Sensors

The enhanced selectivity of diboronic acid sensors for specific saccharides has been demonstrated in numerous studies. Below is a comparative table of binding constants (Kₐ) for representative mono- and diboronic acid sensors with various saccharides. A higher Kₐ value indicates a stronger binding affinity.

Sensor TypeSensor Name/StructureTarget DiolBinding Constant (Kₐ, M⁻¹)Selectivity Ratio (Target/Interferent)Reference
Monoboronic Acid Phenylboronic Acid (PBA)Fructose~1500Fructose/Glucose: ~30[5]
Glucose~50
8-Isoquinolinylboronic acidFructose1493 ± 25Fructose/Glucose: ~32[8]
Glucose46 ± 12
Diboronic Acid Anthracene-based bis-boronic acid (Sensor 28a)Glucose-Glucose/Fructose: 43[5]
Fructose-
Cationic diboronic acid sensorGlucose1.7 ± 0.3 x 10⁵Glucose/Fructose: ~3.7[2]
Fructose4.6 ± 0.5 x 10⁴
Galactose9.1 ± 1.2 x 10⁴

Note: Binding constants are highly dependent on experimental conditions (pH, buffer, temperature). The values presented are for comparative purposes.

The data clearly illustrates that while monoboronic acids generally show a preference for fructose, well-designed diboronic acid sensors can achieve remarkable selectivity for glucose.[5] For instance, the anthracene-based sensor 28a exhibits a 43-fold selectivity for glucose over fructose, a significant reversal and improvement compared to simple phenylboronic acid.[5]

Experimental Protocols for Assessing Specificity

A rigorous assessment of sensor specificity requires quantitative measurement of its binding affinity for the target diol versus a panel of potentially interfering substances. The following are gold-standard experimental protocols for this purpose.

Fluorescence Spectroscopy: The Alizarin Red S (ARS) Competitive Binding Assay

This is a widely used method for determining the binding constants of boronic acids with diols that do not have a native fluorescence signal.[9][10] The principle relies on the displacement of a fluorescent dye, Alizarin Red S (ARS), from the boronic acid by the diol of interest. ARS is a catechol, which binds strongly to boronic acids, resulting in a fluorescent complex.[9][10] The addition of a competing diol displaces ARS, causing a decrease in fluorescence intensity that is proportional to the diol's binding affinity.[10]

ARS_Assay cluster_workflow Experimental Workflow BA_ARS Boronic Acid-ARS Complex (Fluorescent) BA_Diol Boronic Acid-Diol Complex (Non-Fluorescent) BA_ARS->BA_Diol + Diol Free_ARS Free ARS (Low Fluorescence) BA_ARS->Free_ARS Displacement Diol Competing Diol (Analyte) BA_Diol->BA_ARS - Diol Start Prepare BA-ARS solution Titrate Titrate with competing diols Start->Titrate Measure Measure fluorescence decrease Titrate->Measure Calculate Calculate Binding Constant (Kₐ) Measure->Calculate

Caption: Principle of the Alizarin Red S (ARS) competitive binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer Solution: Prepare a buffer solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4). The choice of pH is critical as it affects the binding affinities.[11]

    • Boronic Acid Stock Solution: Prepare a stock solution of the boronic acid sensor in a suitable solvent (e.g., DMSO or methanol) and dilute it to the final working concentration in the buffer.

    • ARS Stock Solution: Prepare a stock solution of Alizarin Red S in the buffer.

    • Diol Solutions: Prepare a series of solutions of the target diol and potential interfering diols (e.g., glucose, fructose, galactose, mannose, lactate, etc.) at various concentrations in the buffer.

  • Determination of Kₐ for ARS (K_ARS):

    • To a constant concentration of ARS in the buffer, titrate increasing concentrations of the boronic acid sensor.

    • Measure the fluorescence intensity after each addition (allow to equilibrate). The formation of the boronic acid-ARS complex will result in an increase in fluorescence.[10]

    • Plot 1/ΔF (where ΔF is the change in fluorescence intensity) versus 1/[Boronic Acid]. K_ARS can be determined from the slope and intercept of this plot.[10]

  • Competitive Binding Experiment:

    • Prepare a solution containing a fixed concentration of the boronic acid sensor and ARS in the buffer. The concentrations should be chosen to ensure a significant fluorescence signal.

    • Titrate this solution with the diol solutions, starting from low to high concentrations.

    • After each addition of the diol, allow the solution to equilibrate (typically a few minutes) and measure the fluorescence intensity. A decrease in fluorescence indicates displacement of ARS.[10]

    • Repeat this titration for each diol to be tested.

  • Data Analysis:

    • The apparent binding constant (Kₐ) for each diol can be calculated using established equations that relate the change in fluorescence to the concentrations of the reactants and the known K_ARS.[10]

    • The selectivity coefficient is calculated as the ratio of the binding constants (Kₐ_target / Kₐ_interferent).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n), in a single experiment.

Causality Behind Experimental Choice: Unlike fluorescence assays, ITC is a direct binding measurement that does not rely on reporter molecules like ARS, thus avoiding potential artifacts. It provides rich thermodynamic data that can help elucidate the nature of the binding forces.

ITC_Workflow cluster_instrument ITC Instrument cluster_process Measurement Process Syringe Syringe: Diol Solution (Ligand) Injection Inject small aliquots of diol into cell Syringe->Injection Cell Sample Cell: Boronic Acid Sensor Solution Cell->Injection HeatChange Measure heat change (ΔH) per injection Injection->HeatChange BindingCurve Generate binding isotherm HeatChange->BindingCurve FitData Fit data to binding model BindingCurve->FitData Output Thermodynamic Profile FitData->Output Yields Kₐ, ΔH, n

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the boronic acid sensor and the diols in the same buffer batch to minimize dilution heat effects.

    • Thoroughly degas all solutions before loading them into the ITC instrument.

    • The concentration of the boronic acid in the cell and the diol in the syringe should be optimized to ensure a "c-value" (c = n * [macromolecule] * Kₐ) in the appropriate range (typically 10-1000) for accurate Kₐ determination.

  • ITC Experiment:

    • Load the boronic acid solution into the sample cell and the diol solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

    • Perform an initial injection (typically smaller) to account for initial mixing effects, which is usually discarded from the data analysis.

    • Execute a series of injections (e.g., 20-30) of the diol solution into the sample cell. The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol).

    • Plot the heat change per mole of injectant against the molar ratio of diol to boronic acid.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. The fitting will yield the values for Kₐ, ΔH, and n.[3]

    • Repeat the experiment for all diols of interest to compare their binding affinities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹B NMR, is an exceptionally powerful tool for studying boronic acid-diol complexation.[12] It provides direct structural information about the species in solution. The chemical shift of the boron atom is highly sensitive to its hybridization state. The sp²-hybridized neutral boronic acid has a chemical shift around δ 26-30 ppm, while the sp³-hybridized anionic boronate ester appears upfield between δ 1-7 ppm.[12]

Causality Behind Experimental Choice: NMR provides unambiguous evidence of complex formation and can be used to determine the structure of the boronate ester in solution. It is also an excellent method for determining the pKa of the boronic acid, a critical parameter for understanding its binding behavior.[12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the boronic acid sensor in a suitable deuterated solvent (e.g., D₂O with a buffer) at a known concentration.

    • Prepare a stock solution of the diol in the same deuterated solvent.

  • pKa Determination:

    • Acquire a series of ¹¹B NMR spectra of the boronic acid solution across a wide pH range (e.g., pH 2 to 12).

    • Plot the ¹¹B chemical shift versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.

  • Binding Studies:

    • Acquire a ¹¹B NMR spectrum of the boronic acid alone at a fixed, optimal pH.

    • Titrate the diol into the NMR tube containing the boronic acid solution.

    • Acquire a ¹¹B NMR spectrum after each addition of the diol. The appearance and growth of a new peak in the sp³ region (δ 1-7 ppm) and the corresponding decrease of the sp² peak (δ 26-30 ppm) confirms the formation of the boronate ester.[12]

    • The relative integration of the free and bound boronic acid signals can be used to calculate the binding constant (Kₐ).

  • Structural Elucidation:

    • ¹H and ¹³C NMR can also be used to observe changes in the chemical shifts of the diol's protons and carbons upon binding, which can help to determine which hydroxyl groups are involved in the complexation.[7]

Conclusion: A Framework for Rigorous Specificity Assessment

The utility of a boronic acid-based sensor is fundamentally defined by its specificity. A simple claim of "diol sensing" is insufficient for most research and development applications. A rigorous assessment, grounded in quantitative experimental data, is essential. By employing a combination of techniques such as fluorescence spectroscopy for high-throughput screening, ITC for detailed thermodynamic characterization, and NMR for structural validation, researchers can build a comprehensive and trustworthy profile of their sensor's specificity. This multi-faceted approach, which moves from initial screening to in-depth characterization, ensures that the chosen sensor is not only effective but also reliable for its intended application, from basic research to advanced drug development and diagnostics.

References

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). PubMed. Retrieved from [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI. Retrieved from [Link]

  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). MDPI. Retrieved from [Link]

  • A glucose-selective fluorescence sensor based on boronic acid-diol recognition. (2002). PubMed. Retrieved from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • A detailed examination of boronic acid-diol complexation. (2002). ResearchGate. Retrieved from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). National Institutes of Health. Retrieved from [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). American Chemical Society Publications. Retrieved from [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). PubMed. Retrieved from [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). National Institutes of Health. Retrieved from [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI. Retrieved from [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). American Chemical Society Publications. Retrieved from [Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. (2022). MDPI. Retrieved from [Link]

  • Fluorescent sensors based on phenyl boronic acid moieties are widely used for detecting saccharides and other diols due to their specific binding properties. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (2023). MDPI. Retrieved from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). MDPI. Retrieved from [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2004). ResearchGate. Retrieved from [Link]

  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2014). ResearchGate. Retrieved from [Link]

  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. (2012). National Institutes of Health. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved from [Link]

  • New applications of the interaction between diols and boronic acids. (2015). Wageningen University & Research. Retrieved from [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (n.d.). ACS Publications. Retrieved from [Link]

  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. (2010). National Institutes of Health. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Quantum Yield of Novel Fluorescent Dyes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the dynamic fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. The fluorescence quantum yield (Φ), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a critical parameter that directly impacts signal brightness and sensitivity. As novel fluorescent dyes with improved photophysical properties are continuously being developed, a clear and objective comparison with established fluorophores is essential for informed decision-making.

This guide provides an in-depth comparison of the quantum yields of a selection of novel fluorescent dyes alongside their traditional counterparts. We will delve into the structural attributes that influence quantum yield and provide detailed experimental protocols for its accurate determination, empowering researchers to select the optimal dye for their specific application.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A higher quantum yield signifies a more efficient conversion of excitation energy into fluorescence, resulting in a brighter signal. This property is intrinsic to the fluorophore's molecular structure and its interaction with the surrounding environment.

The quest for brighter and more photostable fluorescent probes has led to the development of novel dye scaffolds that often surpass the performance of traditional dyes like Fluorescein and Rhodamine. These advancements are particularly notable in the near-infrared (NIR) region, where reduced autofluorescence and deeper tissue penetration are advantageous for in vivo imaging.

Comparative Analysis of Quantum Yields

The following tables provide a comparative overview of the quantum yields of various novel and traditional fluorescent dyes across different spectral regions. It is crucial to note that the quantum yield is highly dependent on the solvent environment; therefore, the solvent used for each measurement is specified.

Green-Emitting Fluorescent Dyes
Dye Name/ClassQuantum Yield (Φ)Standard ReferenceSolvent
Traditional Dyes
Fluorescein0.93NIST Standard100 mM Sodium Borate, pH 9.5
Rhodamine 6G0.95LiteratureEthanol
Novel Dyes
BODIPY Dyes (Classic)~0.9–1.0-Various Organic
Coumarin Derivative (4e)0.83-Not Specified

Insight: The classic BODIPY dyes exhibit exceptionally high quantum yields, often approaching unity, making them significantly brighter than traditional green-emitting dyes like Fluorescein.[] Novel coumarin derivatives also show promise with high quantum yields.[3]

Red-Emitting Fluorescent Dyes
Dye Name/ClassQuantum Yield (Φ)Standard ReferenceSolvent
Traditional Dyes
Rhodamine B0.31-Water
Rhodamine 1010.913Quinine SulfateEthanol
Novel Dyes
FEB-20000.35Rhodamine BWater
FEB-2000-iRGD0.36Rhodamine BWater
Si-Rhodamine Derivatives0.31 - 0.40-PBS/Acetate Buffer

Insight: Novel deep-red fluorescent dyes, such as the FEB series, demonstrate quantum yields comparable to or exceeding that of Rhodamine B in aqueous solutions.[4] Silicon-rhodamine (SiR) dyes also offer high quantum yields in the red and far-red regions, with the added benefit of tunable properties through silicon functionalization.[5]

Near-Infrared (NIR) Emitting Fluorescent Dyes
Dye Name/ClassQuantum Yield (Φ)Standard ReferenceSolvent
Traditional Dyes
Cy5~0.23ControlNot Specified
Cresyl Violet0.578Quinine SulfateEthanol
Novel Dyes
Novel Asymmetric Cy5~0.1-Water
Novel Cyanine Dyes (for DNA sequencing)up to 0.29ControlNot Specified

Insight: The development of novel cyanine dyes has led to significant improvements in quantum yield compared to traditional Cy5, enhancing their utility in applications like DNA sequencing.[6] While some novel asymmetric Cy5 dyes may have lower quantum yields in water, they can offer other advantages like improved photostability.[7]

The Causality Behind Experimental Choices: Structure-Property Relationships

The quantum yield of a fluorescent dye is intrinsically linked to its molecular structure. Key structural features that influence fluorescence efficiency include:

  • Rigidity and Planarity: Rigid and planar molecular structures, like those found in rhodamine and BODIPY dyes, tend to have higher quantum yields.[3][8] This is because a rigid structure minimizes non-radiative decay pathways, such as vibrational relaxation and internal conversion, allowing for more efficient radiative decay (fluorescence).

  • Electron-Donating and -Withdrawing Groups: The strategic placement of electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -CN) on the fluorophore core can significantly impact the quantum yield.[9] Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can quench it.

  • Symmetry: Molecular symmetry can play a role in the probability of electronic transitions. In some cases, highly symmetric molecules may have "forbidden" transitions that lead to lower absorption and emission efficiencies.

  • Solvent Interactions: The polarity and viscosity of the solvent can influence the excited state of the fluorophore and affect the rates of radiative and non-radiative decay, thereby altering the quantum yield.

The design of novel fluorescent dyes often focuses on optimizing these structural features to maximize quantum yield and enhance other photophysical properties like photostability and Stokes shift.

Experimental Workflow for Quantum Yield Determination

The accurate determination of fluorescence quantum yield is crucial for the objective comparison of different dyes. The most common method is the comparative method, which involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Below is a detailed, step-by-step methodology for the relative quantum yield measurement.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare stock solutions of standard and unknown dyes B Prepare a series of dilutions for both standard and unknown A->B C Ensure absorbance is in the linear range (typically < 0.1) B->C D Measure the absorbance spectrum of each dilution C->D Same excitation wavelength E Measure the fluorescence emission spectrum of each dilution D->E F Record integrated fluorescence intensity E->F G Plot integrated fluorescence intensity vs. absorbance for standard and unknown F->G H Calculate the slope (gradient) of each plot G->H I Calculate the quantum yield of the unknown using the comparative equation H->I

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)

  • Novel fluorescent dye (unknown)

  • Spectroscopic grade solvent

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of the fluorescent standard in the appropriate solvent at a concentration that gives an absorbance of ~1 at its absorption maximum.

  • Unknown Stock Solution: Prepare a stock solution of the novel fluorescent dye in the same solvent (if possible) at a concentration that gives a similar absorbance at its absorption maximum.

  • Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the unknown dye. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

3. Spectroscopic Measurements:

  • Absorbance Spectra: Record the absorbance spectra of all the diluted solutions using the spectrophotometer. Note the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the unknown.

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each diluted solution of the standard and the unknown. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

    • Integrate the area under the emission peak for each spectrum to obtain the integrated fluorescence intensity.

4. Data Analysis and Calculation:

  • Plotting the Data: For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculating the Slopes: Determine the slope (gradient, Grad) of the linear fit for both the standard (GradST) and the unknown (GradX).

  • Calculating the Quantum Yield: The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • ηX and ηST are the refractive indices of the solvents used for the unknown and the standard, respectively. If the same solvent is used, this term becomes 1.

Conclusion

The selection of a fluorescent dye with a high quantum yield is a critical step in designing sensitive and robust fluorescence-based assays. This guide has provided a comparative analysis of the quantum yields of several novel fluorescent dyes, highlighting their advantages over traditional fluorophores in certain contexts. The continuous development of new dye scaffolds with enhanced photophysical properties, driven by a deeper understanding of structure-property relationships, promises to further expand the capabilities of fluorescence-based research in the years to come. By following standardized and rigorous experimental protocols for quantum yield determination, researchers can make informed decisions and contribute to the generation of reliable and reproducible scientific data.

References

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Gong, Y. J., Zhang, X. B., Mao, G. J., Su, L., Meng, H. M., Tan, W., ... & Zhang, G. (2016). A unique approach toward near-infrared fluorescent probes for bioimaging with remarkably enhanced contrast. Chemical Science, 7(4), 2549-2556.
  • Zhang, X., Li, Y., Fan, H., Li, H., & Wang, J. (2018). Novel asymmetric Cy5 dyes: Synthesis, photostabilities and high sensitivity in protein fluorescence labeling. Dyes and Pigments, 158, 483-490.
  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
  • Chen, H., Wang, R., Zhang, Z., Liu, Z., & Pu, K. (2018). Development of a high quantum yield dye for tumour imaging.
  • Resch-Genger, U., Rurack, K., & Hoffmann, K. (2005). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600–1000 nm. Analytical chemistry, 77(19), 6249-6260.
  • Ziessel, R., Ulrich, G., & Harriman, A. (2007). The chemistry of Bodipy: a new name for a versatile family of dyes. New Journal of Chemistry, 31(4), 496-501.
  • Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., ... & Lavis, L. D. (2017). Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes. Journal of the American Chemical Society, 139(28), 9651-9661.
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Li, X., Li, Y., Fan, H., Li, H., & Wang, J. (2018). Novel asymmetric Cy5 dyes: Synthesis, photostabilities and high sensitivity in protein fluorescence labeling. Dyes and Pigments, 158, 483-490.
  • Chen, J., Liu, J., & Liu, Z. (2016). A unique approach toward near-infrared fluorescent probes for bioimaging with remarkably enhanced contrast. Chemical Science, 7(4), 2549-2556.
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Wang, L., & Tan, W. (2006). Multicolor FRET-based DNA assay using a single donor. Nano letters, 6(1), 84-88.
  • Peng, X., Song, F., Lu, E., Wang, Y., Zhou, W., Fan, J., & Gao, Y. (2005). Heptamethine cyanine dyes with a large stokes shift and strong fluorescence: a new design strategy. Journal of the American Chemical Society, 127(12), 4170-4171.
  • Guo, Z., Park, S., Yoon, J., & Shin, I. (2014). Recent progress in the development of near-infrared fluorescent probes for bioimaging. Chemical Society Reviews, 43(1), 16-29.
  • Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). A review of NIR dyes in cancer targeting and imaging.
  • Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared FRET-based fluorescent probes for ratiometric detection of Hg2+: a new strategy to design FRET-based probes. Chemical Society Reviews, 42(2), 622-661.
  • Qian, G., & Wang, Z. Y. (2006). Aggregation-induced emission: a novel, yet simple, theranostic platform. Chemistry–An Asian Journal, 1(1-2), 176-181.
  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388.
  • Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: together we shine, united we soar!. Chemical reviews, 115(21), 11718-11940.
  • Ni, Y., & Wu, J. (2014). Far-red and near-infrared-emissive AIE-active fluorescent probes for bioimaging.
  • Gao, M., Yu, F., Lv, C., Choo, J., & Chen, L. (2017). Fluorescent chemosensors for metal ions. In Metal ions in life sciences (pp. 1-44). Springer, Cham.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600–1000 nm. Analytical chemistry, 83(4), 1232-1242.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334.
  • Fischer, G., & Fischer, E. (1984). Photoisomerization of rhodamine dyes. Journal of Physical Chemistry, 88(18), 4165-4171.
  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of luminescence, 27(4), 455-462.
  • Olmsted III, J. (1979). A calorimetric determination of the fluorescence quantum yield of quinine sulfate. The Journal of Physical Chemistry, 83(20), 2581-2584.
  • Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235.
  • Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. Analyst, 85(1013), 587-600.
  • Eaton, D. F. (1988). Reference materials for fluorescence quantum yield measurements. Pure and applied chemistry, 60(7), 1107-1114.
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
  • Valeur, B. (2001).
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Guilbault, G. G. (Ed.). (1990). Practical fluorescence. CRC press.
  • Sharma, A., & Schulman, S. G. (1999). Introduction to fluorescence spectroscopy. John Wiley & Sons.
  • Albani, J. R. (2008). Principles and applications of fluorescence spectroscopy. John Wiley & Sons.
  • Rendell, D. (1987). Fluorescence and phosphorescence. Royal Society of Chemistry.
  • Harris, D. C. (2010).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.

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